Hsd17B13-IN-94
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20ClN3O4S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-12-24-18(20(28)23-10-9-13-5-3-4-6-17(13)29-2)21(30-12)25-19(27)14-7-8-16(26)15(22)11-14/h3-8,11,26H,9-10H2,1-2H3,(H,23,28)(H,25,27) |
InChI Key |
RPFASOHQEXEPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)O)Cl)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13 Inhibition: A Deep Dive into the Mechanism of Action for a Novel Therapeutic Target in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide elucidates the mechanism of action of HSD17B13 inhibitors, focusing on the core principles of their function, supported by available preclinical and clinical data. While specific data for a compound designated "Hsd17B13-IN-94" is not publicly available, this document will detail the general mechanism of action for potent and selective inhibitors of HSD17B13, such as BI-3231 and INI-822.
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] It is primarily localized to the lipid droplets within hepatocytes.[3][4] The precise physiological substrates and functions of HSD17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][5] Upregulation of HSD17B13 expression is observed in patients with NAFLD.
The Core Mechanism of Action: HSD17B13 Inhibition
The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, preventing the catalytic conversion of its substrates. This inhibition is hypothesized to mitigate the downstream pathological effects associated with HSD17B13 activity in the liver.
Enzymatic Inhibition
HSD17B13 inhibitors are designed to be competitive or non-competitive antagonists of the enzyme. They occupy the substrate-binding pocket or an allosteric site, thereby preventing the binding and processing of endogenous substrates like retinol and potentially other bioactive lipids.[6][7] This leads to a reduction in the formation of metabolic products that may contribute to liver injury and inflammation.
Impact on Cellular Pathways
By inhibiting HSD17B13, these compounds are expected to modulate several key cellular pathways implicated in the progression of liver disease:
-
Lipid Metabolism: HSD17B13 is associated with lipid droplet dynamics.[4] Its inhibition may alter lipid droplet morphology and lipid metabolism within hepatocytes, potentially reducing lipotoxicity.
-
Inflammation and Fibrosis: Genetic loss of HSD17B13 function is strongly linked to reduced hepatic inflammation and fibrosis.[8] Inhibitors are therefore predicted to have anti-inflammatory and anti-fibrotic effects. The precise molecular link between HSD17B13 activity and these processes is an active area of research. Recent studies suggest a role for HSD17B13 in promoting leukocyte adhesion through the biosynthesis of platelet-activating factor (PAF).[9]
Quantitative Data on HSD17B13 Inhibitors
While specific data for "this compound" is unavailable, the following tables summarize representative data for other known HSD17B13 inhibitors to provide a quantitative context for potency and selectivity.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 4.4 | [7] |
| INI-822 | Human HSD17B13 | Not Specified | Potent (Clinical Dev) | [10] |
Table 2: Preclinical and Clinical Development Status of Representative HSD17B13 Inhibitors
| Compound | Development Phase | Key Findings | Reference |
| BI-3231 | Preclinical (Chemical Probe) | Potent and selective inhibitor with good physicochemical properties. Shows extensive liver tissue accumulation. | [7] |
| INI-822 | Phase 1 Clinical Trial | First small molecule inhibitor of HSD17B13 to enter clinical development for fibrotic liver diseases. | [10] |
| ALN-HSD (siRNA) | Phase 1 Clinical Trial | RNAi therapeutic targeting HSD17B13. | [3] |
Experimental Protocols
Detailed experimental protocols for assessing the mechanism of action of HSD17B13 inhibitors are crucial for reproducible research. Below are generalized methodologies for key experiments.
HSD17B13 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. Estradiol is commonly used as a substrate, and NAD+ as a cofactor.[7]
-
Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme and NAD+. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product (estrone) or the consumption of NADH is monitored over time using methods such as fluorescence or mass spectrometry.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.
Methodology:
-
Cell Treatment: Hepatocyte-derived cells are treated with the inhibitor or vehicle control.
-
Thermal Challenge: The cells are heated at a range of temperatures.
-
Protein Extraction: The soluble protein fraction is extracted.
-
Detection: The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the inhibitor indicates direct binding.
In Vivo Efficacy Studies in a NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Methodology:
-
Model Induction: A diet-induced model of NASH, such as a high-fat, high-cholesterol, and high-fructose diet, is used in mice.
-
Treatment: Once the disease phenotype is established, mice are treated with the inhibitor or vehicle control for a defined period.
-
Endpoint Analysis:
-
Histology: Liver sections are stained with H&E and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Timp1) is quantified by qRT-PCR.
-
Lipidomics: Hepatic lipid profiles are analyzed by mass spectrometry.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
Caption: General experimental workflow for HSD17B13 inhibitor evaluation.
Caption: Logical relationship of HSD17B13 inhibition and therapeutic outcome.
Conclusion
Inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors is centered on the direct blockade of the enzyme's catalytic activity, which is anticipated to ameliorate the downstream pathological consequences of its function in the liver, namely inflammation and fibrosis. While the precise endogenous substrates and the full spectrum of its physiological roles are still being elucidated, the strong human genetic data provide a solid foundation for the continued development of HSD17B13 inhibitors as a novel class of therapeutics for chronic liver disease. Further research, including the public disclosure of data for compounds like "this compound," will be critical to fully understand the therapeutic potential of targeting this enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of BI-3231, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making well-characterized chemical probes like BI-3231 invaluable for further biological exploration.
Discovery of BI-3231
The journey to identify BI-3231 began with the recognition of HSD17B13 as a potential drug target, largely informed by genome-wide association studies (GWAS) that linked loss-of-function variants of the HSD17B13 gene to a reduced risk of chronic liver disease.[1][2] The discovery of BI-3231 followed a systematic drug discovery cascade, from high-throughput screening to lead optimization.
High-Throughput Screening (HTS)
A high-throughput screening campaign was initiated to identify inhibitors of HSD17B13. The assay utilized purified human HSD17B13 enzyme with estradiol as the substrate and NAD+ as the cofactor.[2] This screening of approximately 3.2 million compounds led to the identification of a weakly active alkynyl phenol compound, designated as compound 1, with an IC50 value of 1.4 μM.[2][3] This compound served as the starting point for a focused lead optimization program.
Lead Optimization
Subsequent structure-activity relationship (SAR) studies were conducted to improve the potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties of the initial hit. This optimization process led to the synthesis of compound 45, now known as BI-3231.[2][3] BI-3231 demonstrated significantly improved potency and a more favorable overall profile compared to the initial screening hit.
Synthesis of BI-3231
The chemical synthesis of BI-3231 (compound 45) is a multi-step process. The following scheme outlines the key transformations with the specified reagents and conditions.
-
Step a: MeSO2Cl, NEt3, CH2Cl2, 90% yield
-
Step b: N,O-bis(trimethylsilyl)acetamide, MeCN, 76% yield
-
Step c: EtI, K2CO3, DMF, 69% yield
-
Step d: --INVALID-LINK--palladium(II) dichloride, EtOH, water, 51% yield
-
Step e: 1-(chloromethyl)-4-methoxybenzene, K2CO3, MeCN, quantitative yield
-
Step f: n-BuLi, tetrahydrofuran (THF), -78 °C, trimethyl borate, then 4 M HCl, 91% yield
-
Step g: trifluoroacetic acid (TFA), CH2Cl2, 69% yield[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231 and a more recent inhibitor, compound 32, for comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 (IC50) |
| BI-3231 | hHSD17B13 | 1[1] | 0.7 | >10 µM[4] |
| mHSD17B13 | 13[1] | - | - | |
| Compound 32 | hHSD17B13 | 2.5[5] | - | - |
Table 2: In Vitro DMPK and Physicochemical Properties of BI-3231
| Parameter | Human | Mouse |
| Hepatocyte Stability (% QH) | 58 | 57 |
| Plasma Protein Binding (%) | 90.9 | 87.1 |
| CYP3A4 Inhibition (IC50, µM) | >50 | >50 |
| CYP2C8 Inhibition (IC50, µM) | >50 | >50 |
| CYP2C9 Inhibition (IC50, µM) | >50 | >50 |
| CYP2C19 Inhibition (IC50, µM) | >50 | 45.8 |
| CYP2D6 Inhibition (IC50, µM) | >50 | >50 |
| hERG Inhibition (IC50, µM) | >10 | - |
(Data from[6])
Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice
| Parameter | Value |
| Clearance (% QH) | 126.7 |
| Volume of Distribution (Vss, L/kg) | 1.4 |
| Mean Residence Time (i.v., h) | 0.2 |
| Tmax (p.o., h) | 0.25 |
| Oral Bioavailability (F, %) | 10 |
(Data from[6])
Experimental Protocols
High-Throughput Screening Protocol for HSD17B13 Inhibitors
-
Compound Plating: Dispense test compounds into 1536-well microtiter plates.
-
Enzyme and Substrate Preparation: Prepare a solution containing purified recombinant human HSD17B13 enzyme, estradiol (substrate), and NAD+ (cofactor) in assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[7]
-
Reaction Initiation: Add 6 μL of the enzyme/substrate/cofactor solution to each well of the compound-spotted plates.[3]
-
Incubation: Incubate the plates at room temperature.
-
Detection: Utilize a suitable detection method to measure the formation of the reaction product (estrone) or the conversion of NAD+ to NADH. For the discovery of BI-3231, a MALDI-based readout was employed.[3] An alternative is a luminescence-based assay like the NAD-Glo™ assay.[7]
-
Data Analysis: Calculate the percent inhibition for each compound relative to control wells (no compound).
NAD/NADH-Glo™ Assay for HSD17B13 Activity
This protocol is adapted for measuring HSD17B13 activity, which produces NADH.
-
Reaction Setup: In a 96-well or 384-well white luminometer plate, set up the enzymatic reaction containing assay buffer, HSD17B13 enzyme, estradiol, NAD+, and the test inhibitor at various concentrations.[7]
-
Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for NADH production.
-
Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol (Promega).[8]
-
Detection: Add a volume of the detection reagent equal to the volume of the enzymatic reaction in each well.
-
Incubation: Incubate at room temperature for 30 to 60 minutes.[9]
-
Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.
Visualizations
HSD17B13 Signaling Pathway
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
BI-3231 Discovery Workflow
Caption: Workflow for the discovery of BI-3231.
BI-3231 Synthesis Overview
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. enanta.com [enanta.com]
- 8. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 9. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Inhibition of HSD17B13: A Novel Target in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2] This liver-specific, lipid droplet-associated enzyme is implicated in the metabolism of steroids, retinoids, and other lipids.[2][3] Notably, genetic loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, highlighting the therapeutic potential of inhibiting its enzymatic activity.[2][4] This document provides a comprehensive technical overview of HSD17B13 and the current landscape of its small molecule inhibitors, with a focus on the available data for compounds in the "Hsd17B13-IN" series.
Note on "Hsd17B13-IN-94": As of the latest available data, specific quantitative metrics and detailed experimental protocols for the compound designated "this compound" are not publicly available. Therefore, this guide will utilize data from closely related and well-characterized inhibitors in the same series, such as HSD17B13-IN-9 and the extensively profiled compound BI-3231, to provide a representative technical framework.
The Target Protein: HSD17B13
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[5] It is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[2][6] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including 17β-estradiol and retinol.[3][7]
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[2][8] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a direct role in hepatic lipid accumulation.[2]
HSD17B13 Inhibitors: Quantitative Data
The development of small molecule inhibitors of HSD17B13 is an active area of research. Several series of potent inhibitors have been identified. The following table summarizes the available quantitative data for representative HSD17B13 inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| HSD17B13-IN-9 | Human HSD17B13 | Biochemical | Not Specified | 0.01 µM | Not Reported | [9] |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM | 0.7 ± 0.2 nM | [10][11] |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 nM | Not Reported | [10] |
| BI-3231 | Human HSD17B13 | Cellular | Not Specified | 11 ± 5 nM | Not Reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are representative protocols for key experiments.
Biochemical Enzyme Inhibition Assay (Example with BI-3231)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13. A common method involves measuring the production of NADH, a product of the dehydrogenase reaction, using a luminescent assay.[13][14]
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[7]
-
Substrate: Estradiol (or other suitable substrate like retinol)
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
1536-well or 384-well assay plates
Procedure:
-
Dispense 50 nL of test compound at various concentrations into the wells of the assay plate.
-
Add 2 µL of substrate mix containing estradiol and NAD+ to each well.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction and measure NADH production by adding the NADH detection reagent.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistical equation.[5]
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Substrate (e.g., a cell-permeable HSD17B13 substrate)
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells and lyse them to release intracellular contents.
-
Quantify the amount of product formed from the substrate using a sensitive analytical method like LC-MS/MS.
-
Determine the IC50 value by plotting the product formation against the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which HSD17B13 is involved and the workflow for inhibitor characterization is crucial for drug development.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: A typical workflow for HSD17B13 inhibitor characterization.
Conclusion
HSD17B13 is a genetically validated target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective small molecule inhibitors is a promising therapeutic strategy. While specific data for this compound is not yet in the public domain, the characterization of related compounds provides a solid framework for the continued development and evaluation of this class of inhibitors. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in this rapidly advancing field.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 12. eubopen.org [eubopen.org]
- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
HSD17B13 Inhibition and its Role in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in the regulation of hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, validating its potential as a drug target. This technical guide provides an in-depth overview of HSD17B13, its role in lipid metabolism, and the current landscape of its small molecule inhibitors. While the specific compound "Hsd17B13-IN-94" is not publicly documented, this guide will focus on the core principles of HSD17B13 inhibition, utilizing data from publicly disclosed inhibitors.
The Role of HSD17B13 in Lipid Metabolism and Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets in hepatocytes, a hallmark of hepatic steatosis.[5][6] Conversely, the genetic loss-of-function variant rs72613567 leads to a truncated, inactive protein and is associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[7][8]
The precise enzymatic function and endogenous substrates of HSD17B13 are still under investigation, but it is known to possess NAD+ dependent oxidoreductase activity.[1] Potential substrates include steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4.[7] The enzyme's localization to lipid droplets suggests a direct role in modulating lipid droplet dynamics, potentially by influencing the synthesis, storage, or breakdown of neutral lipids.[3][4]
Upstream Regulation of HSD17B13 Expression
The expression of the HSD17B13 gene is transcriptionally regulated by key players in hepatic lipid homeostasis, primarily the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[7] LXRα, a nuclear receptor activated by oxysterols, induces the expression of SREBP-1c. SREBP-1c, in turn, directly binds to the promoter of the HSD17B13 gene to drive its transcription.[7] This creates a feed-forward loop where conditions of lipid excess that activate LXRα lead to increased HSD17B13 expression, potentially exacerbating lipid accumulation in the liver.
HSD17B13 Inhibitors: Quantitative Data
Several pharmaceutical companies are actively developing small molecule inhibitors of HSD17B13. Below is a summary of publicly available quantitative data for some of these compounds.
| Compound/Company | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | IC50: 1 nM, Ki: 0.7 nM | >1000-fold vs HSD17B11 | [7][8][9] |
| Mouse HSD17B13 | Enzymatic | IC50: 13 nM | [7] | ||
| INI-822 | Human HSD17B13 | Enzymatic | Low nM potency | >100-fold vs other HSD17B family members | |
| Enanta Cpd 26 | Human HSD17B13 | Enzymatic (RF/MS) | IC50 < 0.1 µM | Not specified | [5] |
| Human HSD17B13 | Cell-based (HEK293T) | IC50 < 0.1 µM | [5] |
Experimental Protocols
Detailed, step-by-step protocols for proprietary assays are not publicly available. However, based on the literature, the following methodologies are key for the characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Assays
Objective: To determine the direct inhibitory activity of a compound on the HSD17B13 enzyme.
General Methodology:
-
Enzyme Source: Purified recombinant human or mouse HSD17B13 is used.
-
Substrate: Common substrates include β-estradiol or leukotriene B4.
-
Cofactor: NAD+ is a required cofactor for the enzymatic reaction.
-
Detection Method:
-
RapidFire Mass Spectrometry (RF/MS): This high-throughput method directly measures the formation of the product (e.g., estrone from estradiol) or the depletion of the substrate.
-
NAD-Glo™ Assay: This is a luminescence-based assay that measures the production of NADH, a product of the HSD17B13-catalyzed reaction.
-
-
Procedure: The inhibitor is incubated with the enzyme, substrate, and cofactor. The reaction is then initiated and allowed to proceed for a defined period. The amount of product formed or substrate consumed is quantified to determine the percent inhibition and subsequently the IC50 value.
Cell-Based Lipid Accumulation Assays
Objective: To assess the effect of HSD17B13 inhibition on lipid accumulation in a cellular context.
General Methodology:
-
Cell Lines: Human hepatocyte cell lines such as HepG2 or Huh7 are commonly used.
-
Induction of Steatosis: Cells are treated with fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid droplet formation.
-
Treatment: Cells are co-treated with the fatty acids and the HSD17B13 inhibitor.
-
Lipid Staining: Lipid droplets are visualized and quantified using fluorescent dyes such as Nile Red or BODIPY.
-
Analysis: The fluorescence intensity is measured using microscopy and image analysis software or a plate reader to determine the extent of lipid accumulation. A reduction in fluorescence in inhibitor-treated cells compared to vehicle-treated cells indicates a positive effect.
Downstream Signaling and Pathophysiological Consequences
Inhibition of HSD17B13 is hypothesized to mitigate the progression of liver disease through several downstream mechanisms. By reducing the enzymatic activity of HSD17B13, inhibitors are expected to decrease the production of pro-inflammatory lipid mediators. Furthermore, altering the lipid composition of lipid droplets may affect their stability and interaction with other organelles, leading to a reduction in cellular stress and hepatocyte injury. The loss-of-function variants of HSD17B13 are associated with increased levels of hepatic phospholipids, which may contribute to the protective effect against fibrosis.[9]
Conclusion and Future Directions
The inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The ongoing development of potent and selective small molecule inhibitors is a significant step towards realizing this therapeutic potential. Future research will need to focus on elucidating the precise enzymatic functions and endogenous substrates of HSD17B13 to fully understand its role in liver pathophysiology. Furthermore, the successful translation of preclinical findings into clinical efficacy will be critical for establishing HSD17B13 inhibitors as a new class of therapeutics for chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. HSD17B13 - Wikipedia [en.wikipedia.org]
- 9. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice | MDPI [mdpi.com]
Navigating the Inhibition of Hsd17B13 in Liver Fibrosis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-94." This guide will therefore focus on a well-characterized, potent, and selective small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (Hsd17B13), BI-3231 , as a representative tool for studying liver fibrosis. The principles and methodologies described herein are broadly applicable to the investigation of other Hsd17B13 inhibitors.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which is a major driver of liver fibrosis.[1] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1] This protective effect has spurred the development of inhibitors to mimic this genetic advantage. This guide provides a technical overview of the use of a potent and selective Hsd17B13 inhibitor, BI-3231, for the preclinical investigation of liver fibrosis.
Quantitative Data for Hsd17B13 Inhibitor: BI-3231
The following tables summarize the key quantitative data for the Hsd17B13 inhibitor BI-3231 and its corresponding negative control, BI-0955.
Table 1: In Vitro Potency and Selectivity of BI-3231 [3][4][5]
| Parameter | Species | Value | Assay Conditions |
| IC50 | Human Hsd17B13 | 1 nM | Enzymatic assay |
| Mouse Hsd17B13 | 13 nM | Enzymatic assay | |
| Ki | Human Hsd17B13 | 0.7 nM | Enzymatic assay |
| Selectivity | Human Hsd17B11 | >10,000 nM | Enzymatic assay |
| On-Target Binding | Human Hsd17B13 | ΔTm = 16.7 K | Thermal Shift Assay (nanoDSF) in the presence of NAD+ |
Table 2: In Vitro ADME Properties of BI-3231 [5]
| Parameter | Species | Value |
| Aqueous Solubility | - | Good |
| Permeability | - | Good |
| Metabolic Stability | Human Hepatocytes | Medium |
| Mouse Hepatocytes | Medium |
Table 3: In Vivo Pharmacokinetics of BI-3231 [6]
| Species | Administration | Key Findings |
| Mouse | IV and Oral | Rapid plasma clearance, low oral bioavailability, extensive liver tissue accumulation. |
| Rat | IV | Rapid plasma clearance, significant biliary excretion. |
Table 4: Negative Control Compound BI-0955 [5]
| Compound | Target Activity | Purpose |
| BI-0955 | No detectable activity in Hsd17B13 in vitro assays. | To serve as a negative control in experiments to ensure observed effects are due to Hsd17B13 inhibition. |
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling in Liver Fibrosis
The precise signaling cascade initiated by Hsd17B13 that culminates in liver fibrosis is an area of active investigation. Current evidence points to a multifactorial role involving lipid metabolism and direct pro-fibrotic signaling. Hsd17B13 is known to possess retinol dehydrogenase activity, and its expression is upregulated by the LXRα/SREBP-1c pathway, which is central to lipid homeostasis.[1] More recent findings indicate that active Hsd17B13 in hepatocytes can upregulate Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that directly activates hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[7]
Caption: Proposed signaling pathway of Hsd17B13 in liver fibrosis.
Experimental Workflow for Hsd17B13 Inhibitor Evaluation
The preclinical evaluation of a novel Hsd17B13 inhibitor follows a structured workflow, progressing from initial screening to in vivo efficacy studies. This process is designed to thoroughly characterize the compound's potency, selectivity, mechanism of action, and therapeutic potential.
Caption: Experimental workflow for evaluating Hsd17B13 inhibitors.
Experimental Protocols
Hsd17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Hsd17B13.
-
Principle: Recombinant Hsd17B13 protein is incubated with a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+. The inhibitor's effect on the rate of product formation is measured.[6]
-
Materials:
-
Purified, recombinant human or mouse Hsd17B13.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Test compound (e.g., BI-3231) dissolved in DMSO.
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 500 mM NaCl, 0.5 mM TCEP).
-
Detection system: A high-throughput mass spectrometry platform, such as MALDI-TOF-MS, is suitable for detecting substrate and product.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microtiter plate, add the assay buffer, recombinant Hsd17B13 enzyme, and NAD+.
-
Add the test compound to the wells and incubate briefly.
-
Initiate the reaction by adding the substrate (estradiol or LTB4).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction at a specific time point.
-
Analyze the reaction mixture using MALDI-TOF-MS to quantify the amount of product formed.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
-
Cellular Thermal Shift Assay (CETSA) / nanoDSF
This method confirms direct binding of the inhibitor to the target protein in a more physiological environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This change in the melting temperature (Tm) is measured.[8]
-
Materials:
-
Recombinant Hsd17B13 protein.
-
Test compound (e.g., BI-3231).
-
NAD+ (as binding of BI-3231 is NAD+-dependent).[5]
-
nanoDSF instrument (e.g., Prometheus).
-
-
Procedure:
-
Mix the recombinant Hsd17B13 protein with the test compound and NAD+ in a suitable buffer.
-
Load the samples into capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
The instrument measures the intrinsic tryptophan fluorescence at different temperatures.
-
The melting temperature (Tm) is determined from the unfolding transition.
-
A significant increase in Tm in the presence of the compound compared to the DMSO control indicates target engagement.
-
In Vitro Hepatocyte Lipotoxicity Assay
This assay assesses the ability of an Hsd17B13 inhibitor to protect hepatocytes from lipid-induced stress, a key feature of NASH.
-
Principle: Hepatocytes are overloaded with fatty acids (e.g., palmitic acid) to induce lipotoxicity, characterized by triglyceride accumulation and cellular stress. The protective effect of the Hsd17B13 inhibitor is then evaluated.[9][10]
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Palmitic acid complexed to bovine serum albumin (BSA).
-
Test compound (e.g., BI-3231) and negative control (BI-0955).
-
Reagents for assessing triglyceride content (e.g., Oil Red O staining or a commercial TG assay kit).
-
Reagents for assessing cell viability (e.g., MTS or LDH assay).
-
-
Procedure:
-
Plate hepatocytes and allow them to adhere.
-
Treat the cells with the test compound or vehicle for a specified pre-incubation period.
-
Induce lipotoxicity by adding palmitic acid-BSA complex to the culture medium.
-
Co-incubate for 24-48 hours.
-
Assess outcomes:
-
Triglyceride Accumulation: Stain cells with Oil Red O and quantify the lipid droplets, or measure total triglyceride content using a biochemical assay.
-
Cell Viability: Perform an MTS or LDH assay to measure cell death.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and inflammation via qRT-PCR.
-
-
In Vivo Liver Fibrosis Models
Animal models are crucial for evaluating the in vivo efficacy of Hsd17B13 inhibitors.
-
Models:
-
Carbon Tetrachloride (CCl4) Model: CCl4 is a hepatotoxin that induces chronic liver injury and fibrosis.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This diet-induced model mimics many features of human NASH, including steatosis, inflammation, and fibrosis.
-
-
General Protocol Outline:
-
Acclimatize animals (e.g., C57BL/6J mice).
-
Induce liver fibrosis using the chosen model (e.g., repeated CCl4 injections or feeding a CDAHFD for several weeks).
-
Administer the Hsd17B13 inhibitor (e.g., BI-3231) or vehicle via a suitable route (e.g., oral gavage, subcutaneous injection) based on its pharmacokinetic properties.
-
Continue treatment for a predefined period.
-
At the end of the study, collect blood and liver tissue.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Measure levels of liver enzymes such as ALT and AST.
-
Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess inflammation and ballooning, and with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) in liver tissue.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver.
-
Conclusion
The inhibition of Hsd17B13 represents a genetically validated and promising therapeutic strategy for combating liver fibrosis. The availability of potent and selective chemical probes like BI-3231 allows for a thorough preclinical evaluation of this target. A systematic approach, combining robust in vitro characterization with relevant in vivo models of liver fibrosis, is essential for advancing Hsd17B13 inhibitors towards clinical application. This guide provides a foundational framework of the key data, pathways, and protocols necessary for researchers to effectively contribute to this rapidly evolving field.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
The Biological Activity of BI-3231: A Potent and Selective HSD17B13 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. BI-3231 is the first potent and selective chemical probe for HSD17B13, providing a critical tool to investigate the enzyme's biological function and its role in pathology.[1][2] This technical guide provides a comprehensive overview of the biological activity of BI-3231, including its in vitro and in vivo properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Biological Activity and Data Presentation
BI-3231 demonstrates high potency and selectivity for HSD17B13. Its inhibitory activity has been characterized across species and in various assay formats. The following tables summarize the key quantitative data on the biological activity of BI-3231.
In Vitro Potency and Selectivity
| Target | Species | Assay Type | Parameter | Value | Reference |
| HSD17B13 | Human | Enzymatic Assay | IC50 | 1 nM | [3][4] |
| HSD17B13 | Mouse | Enzymatic Assay | IC50 | 13 nM | [4] |
| HSD17B13 | Human | Enzymatic Assay | Ki | 0.7 nM | [5] |
| HSD17B11 | Human | Enzymatic Assay | IC50 | >10 µM | [3] |
| HSD17B13 | Human | Thermal Shift Assay (nanoDSF) | ΔTm | 16.7 K (in the presence of NAD+) | [5] |
Cellular Activity
| Cell Line/Primary Cells | Assay Description | Effect of BI-3231 | Reference |
| HepG2 cells and primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | Reduces triglyceride accumulation | [6] |
| Hepatocytes | Palmitic acid-induced toxicity | Reduces toxicity | |
| Hepatocytes | Proliferation and differentiation | Improves hepatocyte proliferation and cell differentiation | [6] |
| Hepatocytes | Mitochondrial function | Increases mitochondrial respiratory function | [6] |
Mechanism of Action
BI-3231 acts as a potent inhibitor of the enzymatic activity of HSD17B13. A key feature of its mechanism is its dependence on the cofactor nicotinamide adenine dinucleotide (NAD+).[1][2] Binding of BI-3231 to HSD17B13 only occurs in the presence of NAD+.[7] Further investigation into its mode of inhibition revealed that BI-3231 is an uncompetitive inhibitor with respect to NAD+.[7][8]
Experimental Protocols
The characterization of BI-3231 involved a range of in vitro and in vivo experimental methodologies. Below are descriptions of the key experimental protocols.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of the chemical series leading to BI-3231 was performed using a high-throughput screening campaign.
-
Platform: Fully automated matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS).[2]
-
Enzyme: Recombinant human HSD17B13.
-
Substrate: Estradiol.[2]
-
Cofactor: NAD+.[2]
-
Principle: The assay measures the enzymatic conversion of the substrate to its product. Compounds that inhibit the enzyme will show a reduced product formation.
In Vitro Hepatocyte Lipotoxicity Assay
To assess the functional activity of BI-3231 in a cellular context, an in vitro model of hepatocyte lipotoxicity was utilized.
-
Cell Types: HepG2 human hepatoma cells and freshly isolated primary mouse hepatocytes.[6]
-
Induction of Lipotoxicity: Cells were treated with palmitic acid to induce lipotoxic stress, mimicking hepatic steatosis.[6][9]
-
Treatment: Cells were co-incubated with BI-3231 at various concentrations.[6]
-
Readouts:
-
Triglyceride Accumulation: Measured to assess the effect on lipid droplet formation.[6]
-
Cell Viability: Assessed using assays such as the MTT assay.[9]
-
Markers of Hepatocyte Function: Proliferating Cell Nuclear Antigen (PCNA) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) levels were determined.[9]
-
Mitochondrial Respiration: Evaluated to understand the impact on cellular metabolism.[6]
-
In Vivo Pharmacokinetic Studies
Pharmacokinetic properties of BI-3231 were evaluated in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Administration Routes: Intravenous (IV), oral (PO), and subcutaneous (SC) administration.[1][8]
-
Sample Collection: Plasma and various tissues were collected at different time points.
-
Analysis: Compound concentrations in plasma and tissues were quantified to determine pharmacokinetic parameters such as clearance, bioavailability, and tissue distribution.[1][2]
Summary and Future Directions
BI-3231 is a groundbreaking chemical probe that has significantly advanced the study of HSD17B13. Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable tool for elucidating the physiological and pathophysiological roles of this enzyme. In vitro studies have demonstrated its ability to mitigate lipotoxic effects in hepatocytes, suggesting a potential therapeutic benefit in steatotic liver disease.[6] While in vivo pharmacokinetic studies have been conducted, further research is needed to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and to evaluate the efficacy of BI-3231 in relevant animal models of NASH and liver fibrosis. The availability of BI-3231 to the scientific community will undoubtedly accelerate our understanding of HSD17B13 biology and its potential as a therapeutic target.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. youtube.com [youtube.com]
- 9. journals.physiology.org [journals.physiology.org]
The Evolving Landscape of Hsd17B13 Inhibitors: A Guide to Structure-Activity Relationships and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred significant interest in the discovery and development of small molecule inhibitors of Hsd17B13. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of emerging Hsd17B13 inhibitors, details of key experimental protocols, and visualizations of the inhibitor discovery workflow and the enzyme's proposed signaling pathway.
Structure-Activity Relationship (SAR) of Hsd17B13 Inhibitors
The development of Hsd17B13 inhibitors is an active area of research, with several pharmaceutical companies disclosing distinct chemical scaffolds in recent patent applications. While a specific compound designated "Hsd17B13-IN-94" is not publicly documented, analysis of published patent literature from companies such as AstraZeneca and Enanta Pharmaceuticals reveals key structural motifs and their impact on inhibitory activity.
AstraZeneca's Heterocyclic Scaffolds
AstraZeneca has explored a variety of five-membered heteroaromatic cores. A common feature of these inhibitors is a central heterocyclic ring, often substituted with groups that modulate potency, selectivity, and pharmacokinetic properties.
| Compound ID (Exemplary) | Core Scaffold | Key Substitutions | hHsd17B13 IC50 (µM) | Selectivity over Hsd17B4 | Cellular Activity IC50 (µM) | Reference |
| Example 1 | 1,2,4-Oxadiazole | Phenyl and substituted piperidine moieties | 0.053 | >275-fold (IC50 = 14.6 µM) | 0.05 | [1] |
| Example 2 | Thiazole | Substituted aromatic rings | 0.044 | >1136-fold (IC50 > 50 µM) | 0.21 | [1] |
| Example 3 | Isoxazole | Fluorinated phenyl and pyridinyl groups | 0.022 | >1995-fold (IC50 = 43.9 µM) | 0.037 | [2] |
| Example 4 | Pyrrole | Halogenated aromatic substituents | 0.036 | >875-fold (IC50 = 31.5 µM) | 0.03 | [3] |
Key SAR Observations for AstraZeneca's Series:
-
Central Heterocycle: The choice of the five-membered heterocyclic core (e.g., oxadiazole, thiazole, isoxazole) is a key determinant of the overall molecular geometry and properties.
-
Aromatic Substituents: The nature and substitution pattern of the aromatic rings attached to the core significantly influence potency. Halogenation, particularly with fluorine, is a common strategy employed, likely to enhance binding affinity and modulate metabolic stability.[4]
-
Selectivity: High selectivity against other hydroxysteroid dehydrogenase isoforms, such as Hsd17B4 and Hsd17B9, is a critical objective to minimize off-target effects. Many of the disclosed compounds demonstrate excellent selectivity profiles.[1][2][3]
-
Cellular Potency: The translation of biochemical potency to cellular activity is a crucial step. The data indicates that many of these compounds effectively inhibit Hsd17B13 in cell-based assays.[1][2][3]
Enanta Pharmaceuticals' Pyrimidinone-Based Inhibitors
Enanta Pharmaceuticals has disclosed a series of inhibitors based on a pyrimidinone scaffold. These compounds also feature various substitutions to optimize their drug-like properties.
| Compound ID (Exemplary) | Core Scaffold | Key Substitutions | hHsd17B13 IC50 (µM) | Cellular Activity IC50 (µM) | Key Findings | Reference |
| Compound 348 | Pyrimidinone | Aromatic and heterocyclic side chains | < 0.1 | < 0.1 | Reduces TGF-β1-induced COL1A1 expression in H441 cells. | [4] |
| Compound 790 | Pyrimidinone | Varied side chains to explore SAR | < 0.1 | < 0.1 | Reduces COL1A1 mRNA levels in idiopathic pulmonary fibrosis models. | [4] |
| Compound 812 | Pyrimidinone | Optimized substitutions for potency and selectivity | < 0.1 | < 0.1 | Selectively inhibits estradiol-to-estrone conversion in high Hsd17B13 expressing cells. | [4] |
Key SAR Observations for Enanta's Series:
-
Pyrimidinone Core: This scaffold serves as a rigid platform for the attachment of various functional groups.
-
Side Chain Diversity: The exploration of a wide range of aromatic and heterocyclic side chains allows for fine-tuning of potency and other properties.
-
Disease-Relevant Activity: Enanta's patent applications highlight the functional consequences of Hsd17B13 inhibition, such as the reduction of fibrosis markers, demonstrating the therapeutic potential of these compounds.[5]
Experimental Protocols
The characterization of Hsd17B13 inhibitors relies on a cascade of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Recombinant Human Hsd17B13 Enzymatic Assay (NADH Detection)
This assay quantifies the enzymatic activity of Hsd17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Purified recombinant human Hsd17B13 enzyme.
-
Substrate: β-estradiol or other suitable substrate (e.g., retinol, leukotriene B4).[6]
-
Cofactor: NAD+.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20 to prevent non-specific binding.[7]
-
NADH Detection Reagent: Commercial kits such as NAD(P)H-Glo™ (Promega) are commonly used.[8][9]
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Enzyme Addition: Add the purified recombinant Hsd17B13 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
NADH Detection: Add the NADH detection reagent according to the manufacturer's instructions. This reagent typically contains a reductase, a pro-luciferin substrate, and luciferase. The amount of NADH produced is proportional to the light output.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Hsd17B13 Activity Assay (Mass Spectrometry)
This assay measures the activity of Hsd17B13 in a cellular context by quantifying the conversion of a substrate to its product using mass spectrometry.
Materials:
-
HEK-293 cells or other suitable cell line overexpressing Hsd17B13.[1]
-
Cell culture medium and reagents.
-
Substrate: β-estradiol or retinol.[4]
-
Test compounds dissolved in DMSO.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed the Hsd17B13-overexpressing cells into multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.
-
Substrate Addition: Add the substrate (e.g., β-estradiol) to the cells and incubate for a specific time to allow for enzymatic conversion.
-
Sample Preparation: Lyse the cells and extract the substrate and product from the cell lysate or the supernatant.
-
LC-MS/MS Analysis: Quantify the amounts of substrate and product in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of product formation at each compound concentration relative to vehicle-treated cells. Determine the IC50 value from the dose-response curve.
Visualizations
Hsd17B13 Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery and development of Hsd17B13 inhibitors.
Proposed Signaling Pathway of Hsd17B13 in Hepatocytes
References
- 1. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 2. 17β-HSD13 inhibitors described in Astrazeneca patent | BioWorld [bioworld.com]
- 3. Astrazeneca patents new 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 4. drughunter.com [drughunter.com]
- 5. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Hsd17B13 Inhibitors
These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key enzyme in hepatic lipid metabolism and a therapeutic target for non-alcoholic fatty liver disease (NAFLD).[1][2][3]
Introduction to Hsd17B13
Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to lipid droplets.[2][3][4] The enzyme is implicated in the metabolism of steroids, fatty acids, and retinol.[2][5][6] Elevated expression of Hsd17B13 is associated with the progression of NAFLD, making it a promising target for therapeutic intervention.[3][5] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against chronic liver diseases.[6] The enzymatic activity of Hsd17B13, particularly its retinol dehydrogenase (RDH) activity, is a key focus for inhibitor screening.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Hsd17B13 and a general workflow for testing inhibitors.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: General workflow for an in vitro Hsd17B13 enzymatic assay.
Experimental Protocols
Recombinant Hsd17B13 Enzymatic Activity Assay
This protocol describes a biochemical assay to measure the enzymatic activity of recombinant Hsd17B13 and assess the potency of an inhibitor.
Materials:
-
Recombinant human Hsd17B13 protein
-
Cofactor: NAD+[8]
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
This compound or other test inhibitors
-
NADH detection reagent (e.g., NADH-Glo™)[8]
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the Hsd17B13 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant Hsd17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[8]
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
| Parameter | Concentration |
| Recombinant Hsd17B13 | 50-100 ng/well |
| All-trans-retinol | 2-5 µM |
| β-estradiol | 15-75 µM[1][8] |
| NAD+ | 500 µM[8] |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol evaluates the inhibitory effect of a compound on Hsd17B13 activity in a cellular context.[5][7]
Materials:
-
Expression vector for Hsd17B13 (e.g., HSD17B13-GFP or HSD17B13-FLAG)[7]
-
Transfection reagent
-
All-trans-retinol[7]
-
This compound or other test inhibitors
-
Cell lysis buffer
-
HPLC system for retinoid analysis[5]
-
Protein quantification assay kit
Procedure:
-
Seed HEK293 or HepG2 cells in culture plates.
-
Transfect the cells with the Hsd17B13 expression vector.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Add all-trans-retinol (2-5 µM) to the culture medium and incubate for 6-8 hours.[7]
-
Harvest the cells and lyse them.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid in the lysates by HPLC.[5]
-
Normalize the retinoid levels to the protein concentration and calculate the percent inhibition.
| Parameter | Condition |
| Cell Line | HEK293 or HepG2[5][7] |
| Substrate | All-trans-retinol (2-5 µM)[7] |
| Incubation Time | 6-8 hours[7] |
| Readout | Retinaldehyde and Retinoic Acid Quantification by HPLC[5] |
Hsd17B13 Expression Quantification by ELISA
This protocol is for quantifying Hsd17B13 protein levels in various samples, which can be useful for validating cellular models or assessing target engagement.[9]
Materials:
-
Human HSD17B13 ELISA Kit[9]
-
Sample types: serum, plasma, cell culture supernatants, or tissue homogenates[9]
-
Microplate reader
Procedure:
-
Prepare samples according to the kit's instructions for the specific sample type. For cell lysates, solubilize cells in an appropriate lysis buffer.[10]
-
Add standards and samples to the wells of the ELISA plate pre-coated with an anti-Hsd17B13 antibody.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated antibody specific for Hsd17B13.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of Hsd17B13 in the samples based on the standard curve.
| Sample Type | Preparation |
| Serum/Plasma | Centrifuge to separate, avoid hemolysis.[9][10] |
| Cell Culture Supernatants | Centrifuge to remove cells.[9] |
| Tissue Homogenates | Homogenize tissue in PBS with protease inhibitors.[9] |
| Cell Lysates | Solubilize cells in lysis buffer.[10] |
Data Presentation
The results from the enzymatic and cell-based assays should be presented as IC50 values, representing the concentration of the inhibitor required to reduce Hsd17B13 activity by 50%.
| Inhibitor | Assay Type | Substrate | IC50 (nM) |
| This compound | Enzymatic | Retinol | Example Value |
| This compound | Enzymatic | β-estradiol | Example Value |
| This compound | Cell-based RDH | Retinol | Example Value |
| Control Compound | Enzymatic | Retinol | Example Value |
Troubleshooting
-
Low signal in enzymatic assay: Ensure the enzyme is active and the substrate and cofactor concentrations are optimal.
-
High variability in cell-based assay: Optimize transfection efficiency and ensure consistent cell seeding density.
-
Inconsistent ELISA results: Follow the kit protocol precisely, paying attention to washing steps and incubation times. Ensure proper sample preparation to avoid matrix effects.[9]
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 - Wikipedia [en.wikipedia.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Hsd17B13-IN-94 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Hsd17B13-IN-94, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in cell-based assays. The following guidelines are designed to assist in the investigation of HSD17B13 function and the characterization of its inhibitors in a cellular context.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][6] HSD17B13 is involved in steroid, and retinol metabolism.[2][7] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This protective association has identified HSD17B13 as a promising therapeutic target for chronic liver diseases.[3] this compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. The protocols outlined below describe methods to assess the potency and cellular effects of this inhibitor.
Data Presentation
Table 1: this compound Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) |
| Hsd17B13-IN-9 | HSD17B13 | Enzymatic | 0.01 |
Note: The IC50 value is for Hsd17B13-IN-9, which is presumed to be structurally similar or identical to this compound. This value was obtained from an in vitro enzymatic assay.
Signaling Pathway
The signaling pathway involving HSD17B13 in the context of NAFLD is complex and involves lipid and retinol metabolism, which can influence inflammatory and fibrotic pathways. Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation, including the NF-κB and MAPK signaling pathways.[8]
HSD17B13 Signaling Pathway in NAFLD
Experimental Protocols
Cell Line Selection and Culture
HSD17B13 is primarily expressed in hepatocytes.[4][5] For cell-based assays, human hepatocyte-derived cell lines such as HepG2 or Huh7 are suitable.[5] Alternatively, non-hepatic cell lines like HEK293 can be engineered to overexpress HSD17B13.[1][9]
-
Cell Lines: HepG2, Huh7, or HEK293 cells stably or transiently overexpressing human HSD17B13.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
HSD17B13 Activity Assay in Cells (Retinol Conversion)
This protocol measures the enzymatic activity of HSD17B13 in a cellular context by quantifying the conversion of its substrate, retinol, to retinaldehyde.[9]
Materials:
-
HSD17B13-expressing cells
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system with a normal-phase column
-
Retinoid standards (retinol, retinaldehyde)
Protocol:
-
Cell Seeding: Seed HSD17B13-expressing cells in 6-well plates at a density that allows for ~80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.
-
Pre-incubate the cells with the diluted this compound or vehicle for 1-2 hours.
-
-
Substrate Addition:
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Perform protein quantification of the cell lysates.
-
-
Retinoid Extraction and Analysis:
-
Extract retinoids from the cell lysates.
-
Analyze the levels of retinol and retinaldehyde using HPLC.[9]
-
-
Data Analysis:
-
Quantify the amount of retinaldehyde produced.
-
Normalize the retinaldehyde levels to the total protein concentration.
-
Calculate the percent inhibition of HSD17B13 activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Downstream Marker Analysis (ELISA)
Inhibition of HSD17B13 may lead to changes in downstream cellular processes. An ELISA can be used to quantify the levels of relevant biomarkers in cell culture supernatants or lysates.
Materials:
-
HSD17B13-expressing cells
-
This compound
-
ELISA kit for a relevant downstream marker (e.g., inflammatory cytokines)
-
Plate reader
Protocol:
-
Cell Treatment: Follow steps 1 and 2 from the HSD17B13 Activity Assay protocol.
-
Induction of Downstream Pathway (if necessary): Depending on the marker being assayed, it may be necessary to stimulate the cells (e.g., with a pro-inflammatory agent) to induce a measurable response.
-
Sample Collection: Collect cell culture supernatants or prepare cell lysates.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the target protein.
-
Data Analysis: Compare the levels of the downstream marker in this compound-treated cells to the vehicle-treated control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a cell-based assay.
Cell-Based Assay Workflow for this compound
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are due to HSD17B13 inhibition and not cellular toxicity. A standard cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel.
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
-
Substrate Concentration: The concentration of the substrate (e.g., retinol) should be optimized to be near the Km value for the enzyme to ensure sensitive detection of inhibition.
-
Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (DMSO), a positive control inhibitor (if available), and cells that do not express HSD17B13 to assess off-target effects.
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the cellular functions of HSD17B13 and to advance the development of therapeutics for NAFLD and other chronic liver diseases.
References
- 1. enanta.com [enanta.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-94 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsd17B13-IN-94, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in primary human hepatocytes. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of HSD17B13 inhibition on lipid metabolism and cellular health in a physiologically relevant in vitro model. While the specific nomenclature "this compound" is not widely documented, the extensively characterized and publicly available inhibitor BI-3231 will be used as the reference compound for all protocols and data presented herein, as it is considered the first potent and selective chemical probe for HSD17B13.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Upregulation of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), suggesting its role in the pathogenesis of hepatic steatosis. Inhibition of HSD17B13 presents a promising therapeutic strategy for liver diseases characterized by excessive lipid accumulation. This compound (referenced as BI-3231) is a small molecule inhibitor that has been shown to effectively reduce triglyceride accumulation in hepatocytes, making it a valuable tool for in vitro studies.[2]
Mechanism of Action
HSD17B13 is involved in lipid metabolism, and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][3][4] this compound acts as a potent and selective inhibitor of HSD17B13. Its mechanism of inhibition is uncompetitive with respect to the cofactor NAD+.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (BI-3231) from in vitro studies.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human HSD17B13 | 1 nM | [5] |
| Mouse HSD17B13 | 13 nM | [5] | |
| Metabolic Stability | Human Liver Microsomes | High | [5] |
| Human Hepatocytes | Moderate | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway involved in the regulation of HSD17B13 expression and its role in lipid metabolism within hepatocytes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HSD17B13 Inhibitors in NASH Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of HSD17B13 inhibitors, using "Hsd17B13-IN-94" as a representative investigational compound, in animal models of Nonalcoholic Steatohepatitis (NASH).
Introduction to HSD17B13 as a Therapeutic Target for NASH
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and hepatocyte injury.[1] NASH can lead to advanced fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Human genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of developing NASH and other chronic liver diseases.[1][2] HSD17B13 is a lipid droplet-associated protein highly expressed in the liver.[3][4] Its expression is upregulated in patients with NAFLD.[4][5] Inhibition of HSD17B13 is therefore a promising therapeutic strategy for the treatment of NASH. Emerging preclinical and mechanistic data suggest that inhibiting HSD17B13 may prevent the progression of NAFLD.[2]
Animal Models for Evaluating HSD17B13 Inhibitors
The selection of an appropriate animal model is critical for the preclinical assessment of a potential NASH therapeutic. Several models have been developed to recapitulate the key features of human NASH.
Commonly Used NASH Animal Models:
| Model | Species | Induction Method | Key Features | Duration |
| Diet-Induced Models | ||||
| High-Fat Diet (HFD) | Mice, Rats | Diet rich in fat (e.g., 60 kcal% fat).[6] | Steatosis, mild inflammation.[7] | 20-30 weeks[8] |
| Western Diet (WD) | Mice, Rats | High-fat, high-fructose, high-cholesterol diet.[8] | Steatosis, inflammation, ballooning, mild fibrosis. | 12-16 weeks[8] |
| Methionine and Choline Deficient (MCD) Diet | Mice | Diet lacking methionine and choline.[9] | Severe steatohepatitis, inflammation, ballooning, and fibrosis.[7] | 6-8 weeks[8] |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | Mice | Diet deficient in choline with high fat content.[10] | Steatosis, inflammation, ballooning, and significant fibrosis. | 12-14 weeks[10] |
| Chemically-Induced Models | ||||
| Carbon Tetrachloride (CCl4) | Mice, Rats | Injections of CCl4.[8] | Primarily induces fibrosis. | 6 weeks[8] |
| Combination Models | ||||
| HFD + CCl4 | SD Rats | High-fat diet combined with CCl4 injections.[8] | Accelerates fibrosis development on top of steatohepatitis. | 12 weeks[8] |
| Gubra-Amylin NASH (GAN) Diet | Mice | High-fat, high-fructose, high-cholesterol diet.[9][11] | Induces fibrotic NASH with significant weight gain, mimicking human metabolic syndrome.[9] | 28 weeks or longer[9][11] |
Experimental Protocols
Protocol 1: Induction of NASH using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in Mice
This protocol is designed to induce robust steatohepatitis and fibrosis, providing a suitable model for evaluating the anti-fibrotic efficacy of HSD17B13 inhibitors.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (e.g., A06071302 from Research Diets, Inc.)
-
Standard chow diet (for control group)
-
This compound
-
Vehicle for this compound
-
Gavage needles
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to the following groups (n=8-12 per group):
-
Group 1 (Control): Standard chow diet + Vehicle
-
Group 2 (NASH): CDAHFD + Vehicle
-
Group 3 (Treatment): CDAHFD + this compound (low dose)
-
Group 4 (Treatment): CDAHFD + this compound (high dose)
-
-
NASH Induction and Treatment:
-
Start feeding the respective diets to the allocated groups.
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage, starting from week 6 of the diet, for a duration of 8 weeks.
-
-
Monitoring: Monitor body weight, food intake, and the overall health of the animals weekly.
-
Terminal Procedures (at 14 weeks):
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest the liver.
-
Weigh the liver and take sections for histology, gene expression analysis, and protein analysis.
-
Protocol 2: Histological Assessment of NASH
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red or Masson's trichrome stain
-
Microscope
Procedure:
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols and embed in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
-
Scoring:
-
Score the H&E stained slides for NAFLD Activity Score (NAS), which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score ≥ 5 is considered diagnostic of NASH.
-
Score the fibrosis stage on a scale of 0-4 based on the Sirius Red or Masson's trichrome staining.
-
Data Presentation
The following tables present hypothetical data for a study evaluating this compound in a CDAHFD-induced NASH mouse model.
Table 1: Effects of this compound on Body Weight, Liver Weight, and Serum Biochemistry
| Parameter | Control (Chow + Vehicle) | NASH (CDAHFD + Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Final Body Weight (g) | 28.5 ± 1.5 | 22.1 ± 1.2 | 22.5 ± 1.3 | 22.8 ± 1.4 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.9 ± 0.2# | 1.6 ± 0.2# |
| Liver to Body Weight Ratio (%) | 3.9 ± 0.3 | 11.3 ± 1.1 | 8.4 ± 0.9# | 7.0 ± 0.8# |
| ALT (U/L) | 40 ± 8 | 450 ± 65 | 280 ± 50# | 150 ± 40# |
| AST (U/L) | 60 ± 12 | 620 ± 80* | 390 ± 60# | 210 ± 55# |
*p < 0.05 vs. Control; #p < 0.05 vs. NASH. Data are presented as mean ± SD.
Table 2: Histological Evaluation of Livers
| Parameter | Control (Chow + Vehicle) | NASH (CDAHFD + Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| NAFLD Activity Score (NAS) | ||||
| Steatosis (0-3) | 0.1 ± 0.1 | 2.8 ± 0.2 | 2.1 ± 0.3# | 1.5 ± 0.4# |
| Lobular Inflammation (0-3) | 0.2 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.4# | 1.1 ± 0.3# |
| Hepatocyte Ballooning (0-2) | 0.0 ± 0.0 | 1.8 ± 0.2 | 1.1 ± 0.3# | 0.5 ± 0.2# |
| Total NAS (0-8) | 0.3 ± 0.3 | 7.1 ± 0.5 | 5.0 ± 0.8# | 3.1 ± 0.7# |
| Fibrosis Stage (0-4) | 0.1 ± 0.1 | 2.9 ± 0.4* | 1.9 ± 0.5# | 1.2 ± 0.4# |
*p < 0.05 vs. Control; #p < 0.05 vs. NASH. Data are presented as mean ± SD.
Visualizations
Signaling Pathway of HSD17B13 in NASH Pathogenesis
Caption: Proposed mechanism of HSD17B13 in NASH and the point of intervention.
Experimental Workflow for Preclinical Evaluation of an HSD17B13 Inhibitor
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Hsd17B13-IN-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. Hsd17B13-IN-94 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical mouse models of NASH. While specific data for "this compound" is not publicly available, the following protocols are based on established methodologies for other Hsd17B13 inhibitors and genetic knockdown studies.
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
The exact molecular functions of HSD17B13 are still under investigation, but it is known to be involved in hepatic lipid homeostasis.[3] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 is thought to catalyze the conversion of retinol to retinaldehyde.[1] Inhibition of HSD17B13 is expected to modulate hepatic lipid metabolism and reduce the progression of liver disease.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on HSD17B13 modulation using tool compounds and genetic approaches. These data can serve as a reference for designing and evaluating experiments with this compound.
Table 1: In Vivo Efficacy of HSD17B13 Inhibitors and Knockdown Strategies
| Intervention | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound 32 | Multiple mouse models of MASH | Not specified | IC50 = 2.5 nM; Better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [4] |
| Hsd17b13 ASO | CDAHFD-induced fibrosis mouse model | 10, 25, and 50 mg/kg | Dose-dependent gene inhibition (80%, 94%, and 98% knockdown, respectively). Decreased hepatic steatosis but did not alter hepatic fibrosis. | [5] |
| shRNA-mediated knockdown | High-fat diet (HFD)-induced obese mice | AAV8-mediated | Markedly improved hepatic steatosis with no effect on body weight, adiposity, or glycemia. | [6][7] |
Table 2: Pharmacokinetic Parameters of a Representative HSD17B13 Inhibitor (BI-3231)
| Parameter | Value |
| Systemic Concentrations in Mice | Substantial multiples of in vitro pharmacologically active concentrations could be achieved and maintained using conventional dosing approaches. |
Note: Specific PK values for BI-3231 were not detailed in the provided search results, but the study confirmed the ability to achieve effective systemic concentrations.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Mouse Model of NASH
This protocol describes the use of a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH in mice, followed by treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) or CDAHFD
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Standard laboratory equipment for animal dosing, blood collection, and tissue harvesting.
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Dietary Induction of NASH:
-
Place mice on either an HFD or CDAHFD for 8-16 weeks to induce NASH. The CDAHFD model typically induces more robust fibrosis.[5]
-
Monitor body weight and food intake weekly.
-
-
Grouping and Dosing:
-
After the induction period, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose)
-
Group 4: this compound (High dose)
-
-
The dosing for this compound should be determined based on its pharmacokinetic and pharmacodynamic profile. As a starting point, dosing regimens used for other small molecule inhibitors or antisense oligonucleotides (e.g., 10-50 mg/kg) can be considered.[5]
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and take sections for:
-
Histology: Fix in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining (for steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene Expression Analysis: Snap-freeze in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes related to fibrosis (e.g., Col1a1, Timp1) and lipid metabolism (e.g., Srebf1, Fasn).
-
Lipidomics: Snap-freeze for analysis of hepatic lipid species.
-
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single dose of this compound to two groups of mice (n=3-4 per time point):
-
Group 1: IV administration (e.g., 1-2 mg/kg)
-
Group 2: PO administration (e.g., 5-10 mg/kg)
-
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Concluding Remarks
The provided protocols offer a framework for the in vivo characterization of this compound. Successful demonstration of target engagement and efficacy in these preclinical models, along with a favorable pharmacokinetic profile, will be crucial for the further development of this compound as a potential therapeutic for chronic liver diseases. It is important to note that while genetic knockdown of Hsd17b13 has shown beneficial effects on liver steatosis, some studies with knockout mice have yielded inconsistent results, highlighting the importance of thorough investigation in various preclinical models.[8]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-94 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[1][3] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
High-throughput screening (HTS) is a critical methodology for identifying novel small molecule inhibitors of HSD17B13. These screening campaigns enable the rapid evaluation of large compound libraries to discover initial hits, which can then be optimized into potent and selective chemical probes or lead candidates for drug development. This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors, exemplified by compounds such as Hsd17B13-IN-94, in HTS cascades.
HSD17B13 Signaling and Role in Liver Disease
HSD17B13 is involved in hepatic lipid metabolism, although its precise physiological substrates are still under investigation.[4] The enzyme is known to catalyze the NAD+-dependent oxidation of various substrates, including estradiol and leukotriene B4.[4][5] In the context of NAFLD, HSD17B13 expression is upregulated.[4] The enzyme's activity is thought to contribute to the pathological accumulation of lipids in hepatocytes (steatosis). Inhibition of HSD17B13 is therefore a key strategy to mitigate the progression of liver disease.
Quantitative Data for HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical or cellular assays. The following table summarizes representative data for HSD17B13 inhibitors identified through screening.
| Compound | Assay Type | Substrate | Target Species | IC50 | Reference |
| Hsd17B13-IN-93 | Biochemical | Estradiol | Human | >0.1 µM and ≤0.5 µM | [6] |
| BI-3231 | Biochemical | Estradiol | Human | 1 nM | [7] |
| BI-3231 | Biochemical | Estradiol | Mouse | 13 nM | [7] |
| Screening Hit 1 (BI) | Biochemical | Estradiol | Human | 1.4 µM | [4][8] |
| Compound 32 | Biochemical | Not Specified | Human | 2.5 nM | [9] |
High-Throughput Screening Workflow
The discovery of HSD17B13 inhibitors typically follows a multi-stage HTS workflow designed to identify and validate potent and selective compounds. This process begins with a primary screen of a large compound library, followed by confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action of the validated hits.
Experimental Protocols
Protocol 1: High-Throughput Screening via MALDI-TOF Mass Spectrometry
This protocol is adapted from a high-throughput screen that successfully identified HSD17B13 inhibitors.[8] It directly measures the enzymatic conversion of a substrate to its product.
Principle: Recombinant human HSD17B13 is incubated with a substrate (e.g., estradiol) and the cofactor NAD+. In the presence of an active inhibitor, the conversion of estradiol to estrone is reduced. The reaction is stopped, and the amount of product is quantified using MALDI-TOF mass spectrometry.
Materials:
-
Enzyme: Purified recombinant human HSD17B13 (e.g., 50 nM final concentration).[8]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20.[8]
-
Substrate/Cofactor Mix: Estradiol and NAD+ in assay buffer.
-
Test Compounds: Serially diluted in 100% DMSO.
-
Plates: 1536-well assay plates.
-
Stop/Derivatization Reagent: Girard's Reagent P.[8]
-
Instrumentation: Acoustic liquid handler (e.g., Labcyte Echo), liquid dispenser, MALDI-TOF Mass Spectrometer.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compound dilutions or DMSO (for controls) into the wells of a 1536-well plate.[8]
-
Enzyme Addition: Add 2.5 µL of 2x concentrated HSD17B13 enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.[8]
-
Reaction Initiation: Add 2.5 µL of the substrate/cofactor mix to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 4 hours at room temperature.[8]
-
Reaction Quenching and Derivatization: Stop the reaction and derivatize the analytes by adding Girard's Reagent P.[8]
-
Analysis: Analyze the plate using a MALDI-TOF mass spectrometer to quantify the amount of product formed.
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls to calculate the percent inhibition for each compound. Determine IC50 values from the dose-response curves.
Protocol 2: Luminescence-Based NADH Detection Assay (NAD-Glo™)
This protocol utilizes a coupled-enzyme system to detect the production of NADH, which is a direct product of the HSD17B13 enzymatic reaction.[5][10]
Principle: HSD17B13 converts its substrate and NAD+ to product and NADH. The amount of NADH produced is measured using a reductase/luciferase-coupled reaction that generates a luminescent signal proportional to the NADH concentration. Inhibitors of HSD17B13 will lead to a decrease in the luminescent signal.
Materials:
-
Enzyme: Purified recombinant human HSD17B13 (e.g., 30-100 nM final concentration).[5][10]
-
Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% BSA, 0.01% Tween-20 or Triton X-100.[5][10]
-
Substrate: β-estradiol (e.g., 12 µM final concentration) or Leukotriene B4.[5][10]
-
Cofactor: NAD+ (e.g., 500 µM final concentration).[10]
-
Test Compounds: Serially diluted in 100% DMSO.
-
Plates: 384-well white, opaque assay plates.
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega).
-
Instrumentation: Microplate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Dispense 80 nL of test compound dilutions into the wells of a 384-well plate.[10]
-
Reagent Preparation: Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Reaction Mix Addition: Add 2 µL/well of the substrate mix to the plate.[10]
-
Reaction Initiation: Initiate the reaction by adding 2 µL/well of purified HSD17B13 protein in assay buffer.[10]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Development: Add NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Signal Incubation: Incubate in the dark for 1 hour at room temperature.[10]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the relative luminescent units (RLUs) to controls to calculate percent inhibition and determine IC50 values.
Protocol 3: Cellular HSD17B13 Activity Assay
This assay confirms the activity of hit compounds in a more physiologically relevant cellular environment.[8]
Principle: HEK293 cells overexpressing human HSD17B13 are treated with test compounds, followed by the addition of estradiol. The conversion of estradiol to estrone in the cell culture supernatant is measured by LC-MS/MS. Active compounds will reduce the amount of estrone produced.
Materials:
-
Cells: HEK293 cells stably overexpressing human HSD17B13.[8]
-
Culture Medium: DMEM with 10% FBS, 1x Glutamax, and 1x sodium pyruvate.[8]
-
Test Compounds: Serially diluted in 100% DMSO.
-
Substrate: Estradiol.
-
Plates: 384-well cell culture plates.
-
Instrumentation: LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed 25 µL of HSD17B13-overexpressing HEK293 cells (0.4 x 10^6 cells/mL) into a 384-well plate and incubate for 24 hours.[8]
-
Compound Addition: Add 50 nL of the compound dilutions to the cell plate and incubate for 30 minutes at 37°C.[8]
-
Substrate Addition: Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.[8]
-
Sample Collection: Collect 20 µL of supernatant from each well.
-
Sample Preparation: Add an internal standard (e.g., d4-estrone) and a derivatizing agent to the supernatant samples.[8]
-
Analysis: Quantify the estrone levels using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of estrone formation and determine cellular IC50 values. A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to exclude cytotoxic effects.[8]
Conclusion
The identification of potent and selective inhibitors of HSD17B13, such as this compound, through high-throughput screening is a viable strategy for developing novel therapeutics for NAFLD and other chronic liver diseases. The protocols outlined in this document provide a robust framework for conducting primary screening, hit confirmation, and cellular characterization of HSD17B13 inhibitors. The successful application of these methods, as demonstrated in the discovery of inhibitors like BI-3231, validates this approach and provides a clear path for future drug discovery efforts targeting this critical enzyme.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-94: A Potent and Selective Inhibitor for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly implicated Hsd17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, such as fibrosis and cirrhosis.[1][4] This makes Hsd17B13 a compelling therapeutic target for the development of novel treatments for liver diseases.
Hsd17B13-IN-94 is a potent and selective small molecule inhibitor of Hsd17B13, designed for use in target validation studies. These application notes provide detailed protocols for in vitro and in vivo experiments to investigate the biological functions of Hsd17B13 and validate its role as a therapeutic target.
Disclaimer: "this compound" is a placeholder name used in this document to represent a potent and selective inhibitor of Hsd17B13. The experimental data and protocols provided are based on publicly available information for well-characterized Hsd17B13 inhibitors such as BI-3231 and INI-678.
Product Information
| Product Name | This compound |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S (representative) |
| Molecular Weight | 380.4 g/mol (representative) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of representative Hsd17B13 inhibitors. This data provides a benchmark for the expected performance of this compound in target validation studies.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Substrate |
| BI-3231 | Human Hsd17B13 | 1 | 0.7 | Estradiol |
| BI-3231 | Mouse Hsd17B13 | 13 | - | Estradiol |
| INI-678 | Human Hsd17B13 | low nM potency | - | Multiple substrates |
| HSD17B13-IN-31 | Human Hsd17B13 | < 100 | - | Estradiol |
| HSD17B13-IN-31 | Human Hsd17B13 | < 1000 | - | Leukotriene B4 |
Table 2: Selectivity Profile of a Representative Hsd17B13 Inhibitor (BI-3231)
| Target | Inhibition |
| Hsd17B11 | Good selectivity |
| Other Hsd17B family members | Not specified, but generally selective |
| Off-target panel of 44 receptors | No significant inhibition at 10 µM |
Signaling Pathway
Hsd17B13 expression is regulated by key transcription factors involved in lipid metabolism. The following diagram illustrates the signaling pathway leading to Hsd17B13 expression and its proposed role in liver pathophysiology.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Experimental Protocols
Biochemical Assay: In Vitro Hsd17B13 Enzyme Inhibition
This protocol describes a biochemical assay to determine the in vitro potency of this compound by measuring the inhibition of Hsd17B13-mediated conversion of a substrate.
Workflow:
Caption: Workflow for the Hsd17B13 biochemical inhibition assay.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD⁺
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant Hsd17B13 enzyme solution (final concentration ~10-50 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix (e.g., final concentration of 10 µM Estradiol and 100 µM NAD⁺).
-
Incubate the plate for 60-120 minutes at 37°C.
-
Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay: Hsd17B13 Retinol Dehydrogenase Activity
This protocol measures the inhibitory effect of this compound on the retinol dehydrogenase activity of Hsd17B13 in a cellular context.[6][7]
Workflow:
Caption: Workflow for the cell-based Hsd17B13 retinol dehydrogenase assay.
Materials:
-
HEK293 or Huh7 cells
-
Hsd17B13 expression vector
-
Transfection reagent
-
This compound
-
All-trans-retinol
-
Cell culture media and supplements
-
Reagents for retinoid extraction (e.g., hexane, ethanol)
-
HPLC system with a UV detector
Procedure:
-
Seed HEK293 or Huh7 cells in 12-well plates.
-
Transfect the cells with an Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate with the inhibitor for 1 hour.
-
Add all-trans-retinol to a final concentration of 2-5 µM.
-
Incubate for 6-8 hours at 37°C.
-
Collect both the cells and the culture medium.
-
Extract retinoids using an appropriate organic solvent extraction method.
-
Analyze the levels of retinaldehyde and retinoic acid in the extracts by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition of retinol dehydrogenase activity and determine the EC₅₀ of this compound.
In Vivo Study: Efficacy in a Mouse Model of NAFLD
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced mouse model of NAFLD/NASH.
Workflow:
Caption: Workflow for an in vivo efficacy study in a mouse model of NAFLD.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (e.g., 60% kcal from fat) or a specialized NASH-inducing diet (e.g., CDAHFD)
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage
-
Analytical equipment for measuring plasma transaminases and liver triglycerides
-
Reagents for histology (formalin, paraffin, H&E stain, Sirius Red stain)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Acclimatize mice for one week.
-
Induce NAFLD by feeding the mice a high-fat diet for 8-12 weeks.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture and harvest the livers.
-
Analyze plasma for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Use a portion of the liver for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Homogenize another portion of the liver to measure triglyceride content.
-
Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and analysis of gene expression of markers for inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Acta2).
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in biochemical assay | Inaccurate pipetting; enzyme instability; substrate/cofactor degradation | Use calibrated pipettes; keep enzyme on ice; prepare fresh substrate/cofactor solutions. |
| Low signal in cell-based assay | Low transfection efficiency; low Hsd17B13 expression; cell death due to compound toxicity | Optimize transfection protocol; confirm Hsd17B13 expression by Western blot; perform a cytotoxicity assay. |
| No in vivo efficacy | Poor pharmacokinetics/bioavailability of the compound; insufficient dose; short duration of treatment | Perform pharmacokinetic studies to assess exposure; conduct a dose-response study; extend the treatment period. |
| Inconsistent histological scoring | Improper tissue fixation; variation in sectioning and staining | Ensure proper fixation in 10% neutral buffered formalin; standardize sectioning thickness and staining protocols; use a blinded pathologist for scoring. |
Conclusion
This compound is a valuable tool for the validation of Hsd17B13 as a therapeutic target for liver diseases. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound in biochemical and cellular assays, as well as for evaluating its efficacy in preclinical models of NAFLD/NASH. Careful experimental design and execution are crucial for obtaining robust and reproducible data to support the advancement of Hsd17B13-targeted therapies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-94 solubility and stability issues
Welcome to the technical support center for Hsd17B13-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of Hsd17B13-IN-9 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13-IN-9 and what is its mechanism of action?
A1: Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] It is involved in lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] The enzyme catalyzes the conversion of retinol to retinaldehyde.[2] By inhibiting HSD17B13, Hsd17B13-IN-9 is used in research to study the impact of this inhibition on the progression of liver diseases.[6]
Q2: What are the recommended solvents for dissolving Hsd17B13-IN-9?
A2: Based on available data, Hsd17B13-IN-9 is soluble in DMSO.[7][8] For in vivo studies, a common vehicle is a mixture of DMSO and corn oil.[8] It is crucial to use freshly opened, high-purity DMSO to avoid issues with hygroscopicity which can affect solubility.
Q3: What are the recommended storage conditions for Hsd17B13-IN-9?
A3: For long-term stability, Hsd17B13-IN-9 stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to protect the compound from light and store it under a nitrogen atmosphere.[6] For powdered compound, storage at -20°C for up to 3 years is recommended.
Q4: I am observing precipitation of Hsd17B13-IN-9 in my cell culture media. What could be the cause and how can I resolve it?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules. This can be due to several factors:
-
High Final Concentration: The concentration of the inhibitor in your media may exceed its aqueous solubility limit.
-
Low Serum Concentration: Serum proteins can help stabilize small molecules. Using low-serum or serum-free media can lead to precipitation.
-
High DMSO Concentration: While used for initial dissolution, high final concentrations of DMSO in the media can be toxic to cells and can also affect compound solubility. It is recommended to keep the final DMSO concentration below 0.5%.
-
pH of the Media: The pH of your culture media can influence the charge state and solubility of the compound.
To resolve this, you can try lowering the final concentration of the inhibitor, using a carrier protein like BSA, or preparing a more dilute stock solution to minimize the volume of DMSO added to the media.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate after adding the compound to your aqueous experimental buffer.
-
Inconsistent or lower-than-expected activity in assays.
-
Cloudy or hazy appearance of the solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution.[7]
-
Optimize Final Concentration: Determine the maximum aqueous solubility of Hsd17B13-IN-9 in your specific buffer system by preparing serial dilutions and observing for precipitation.
-
Utilize Solubilizing Agents: Consider the addition of excipients such as cyclodextrins or a small percentage of a co-solvent like PEG400 to your buffer, if compatible with your experimental setup.
-
pH Adjustment: Evaluate the effect of pH on solubility. Some compounds are more soluble at a specific pH range.[9][10]
-
Particle Size Reduction: For some applications, reducing the particle size of the solid compound through techniques like sonication of a suspension can increase the dissolution rate.[9]
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of inhibitory activity over time in prepared solutions.
-
Appearance of new peaks in HPLC analysis of the compound solution.
-
Color change in the solution.
Troubleshooting Steps:
-
Proper Storage: Strictly adhere to the recommended storage conditions (-80°C for long-term, protected from light).[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Freshly Prepared Solutions: For in vivo and sensitive in vitro experiments, it is highly recommended to prepare working solutions fresh from a stock solution on the day of use.[8]
-
Assess Buffer Compatibility: Some buffer components can react with the compound. If degradation is suspected, analyze the compound's stability in the buffer over time using HPLC.
-
In-Use Stability Studies: For longer experiments, perform a stability study by incubating Hsd17B13-IN-9 in your experimental media or buffer under the same conditions (temperature, light exposure) and for the same duration as your experiment.[11] Analyze for degradation at different time points.
Data Presentation
Table 1: Solubility of Hsd17B13-IN-9
| Solvent | Concentration | Observation | Reference |
|---|---|---|---|
| DMSO | 100 mg/mL (232.32 mM) | Soluble with ultrasonic assistance | [7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | Clear solution |[8] |
Table 2: Storage Recommendations for Hsd17B13-IN-9 Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
|---|---|---|---|
| -80°C | 6 months | Protect from light, store under nitrogen. | [6] |
| -20°C | 1 month | Protect from light, store under nitrogen. |[6] |
Experimental Protocols
Protocol 1: Preparation of Hsd17B13-IN-9 Stock Solution
-
Materials: Hsd17B13-IN-9 (solid), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid Hsd17B13-IN-9 to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of Hsd17B13-IN-9 in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7] e. Visually inspect the solution to confirm there is no undissolved particulate matter. f. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. g. Store the aliquots at -80°C.
Protocol 2: General Assay for Testing Hsd17B13-IN-9 Activity
This protocol provides a general workflow. Specific substrate concentrations, enzyme concentration, and incubation times should be optimized for your particular assay.
-
Materials: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., estradiol or retinol), assay buffer (e.g., Tris-HCl or phosphate buffer with appropriate pH), Hsd17B13-IN-9 stock solution, detection reagents.
-
Procedure: a. Prepare a serial dilution of Hsd17B13-IN-9 in DMSO. b. Further dilute the inhibitor in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. In a microplate, add the diluted Hsd17B13-IN-9 or vehicle control (DMSO in assay buffer). d. Add the HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the substrate and NAD+. f. Incubate for the desired reaction time. g. Stop the reaction and measure the output (e.g., NADH production via fluorescence or absorbance). h. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: HSD17B13 signaling in hepatocytes.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Hsd17B13-IN-94 Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Hsd17B13-IN-94 in cell culture experiments. Hsd17B13 (17β-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is involved in lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD).[1][2][4][5] this compound is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13.
Proper concentration optimization is crucial to achieve the desired biological effect while minimizing off-target effects and cytotoxicity. This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, typically from 1 nM to 10 µM. It is advisable to perform a literature search for similar compounds or inhibitors targeting Hsd17B13 to get a preliminary idea of the effective concentration range.
Q2: How should I prepare and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, it is best to make intermediate dilutions in DMSO before the final dilution in an aqueous medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts, and a vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time will depend on the specific cell line and the biological question being addressed. A typical starting point is 24 to 72 hours. Time-course experiments should be performed to determine the earliest time point at which a significant effect can be observed and whether the effect is sustained over time.
Q4: How can I assess the effectiveness of this compound?
A4: The effectiveness of the inhibitor can be assessed by measuring a downstream biological effect of Hsd17B13 inhibition. Since Hsd17B13 is involved in lipid metabolism, you could measure changes in intracellular lipid droplet formation or the levels of specific lipid species.[1][2] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[2] Therefore, a successful inhibition would be expected to reduce lipid accumulation in a relevant cell model. Additionally, you can measure the expression of genes regulated by Hsd17B13 or its downstream pathways.
Q5: What are the potential off-target effects of this compound?
A5: Like most small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations.[6] It is crucial to use the lowest effective concentration to minimize these effects.[6] To assess for off-target effects, you can perform experiments in a cell line that does not express Hsd17B13 or use a negative control compound that is structurally similar but inactive. RNA sequencing or proteomic analysis can also be used to identify global changes in gene or protein expression that are not directly related to Hsd17B13 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The compound has low aqueous solubility. | Make serial dilutions of the DMSO stock in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is at its working concentration and does not exceed 0.5%. Mild sonication of the stock solution before dilution may also help. |
| High Cell Death (Cytotoxicity) | The concentration of this compound is too high. The final DMSO concentration is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, trypan blue exclusion). Use a lower concentration of the inhibitor. Ensure the final DMSO concentration is ≤ 0.1%. |
| No Observed Effect | The concentration of this compound is too low. The incubation time is too short. The cell line does not express Hsd17B13 or expresses it at very low levels. The readout is not sensitive enough. | Increase the concentration of the inhibitor. Increase the incubation time. Confirm Hsd17B13 expression in your cell line using qPCR or Western blot. Use a more sensitive assay to measure the biological effect. |
| Inconsistent Results | Variability in cell seeding density. Inconsistent inhibitor concentration. Cell line instability. | Ensure consistent cell seeding density across all experiments. Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock. Regularly check the phenotype and characteristics of your cell line. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method to determine the optimal concentration of this compound for inhibiting its activity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Reagents for assessing the biological endpoint (e.g., lipid staining dye like Oil Red O, reagents for qPCR)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock of this compound at various concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM) in complete cell culture medium. Also, prepare a 2X vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X inhibitor or vehicle control solutions to the respective wells to achieve a 1X final concentration. This will result in final concentrations of 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0.1 nM.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: After incubation, perform the desired assay to measure the effect of the inhibitor. For example, if assessing lipid accumulation, you can perform Oil Red O staining and quantify the results.
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration. This will generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration).
Example Data Presentation:
Table 1: Effect of this compound on Lipid Accumulation in HepG2 Cells
| This compound Concentration (nM) | Mean Lipid Droplet Area (µm²) ± SD | % Inhibition of Lipid Accumulation |
| 0 (Vehicle) | 150.5 ± 12.3 | 0 |
| 0.1 | 145.2 ± 11.8 | 3.5 |
| 1 | 120.7 ± 9.9 | 19.8 |
| 10 | 85.3 ± 7.5 | 43.3 |
| 100 | 40.1 ± 4.2 | 73.4 |
| 1000 | 25.8 ± 3.1 | 82.9 |
| 10000 | 22.5 ± 2.9 | 85.1 |
Visualizations
Signaling Pathway and Experimental Workflow
To provide a better understanding of the experimental design and the biological context of Hsd17B13 inhibition, the following diagrams have been generated.
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
Hsd17B13-IN-94 off-target effects in hepatocytes
Disclaimer: There is no publicly available information regarding a specific compound designated "Hsd17B13-IN-94." This technical support guide addresses potential off-target effects of HSD17B13 inhibitors in hepatocytes based on the known function of the HSD17B13 enzyme and data from publicly disclosed research compounds. The information provided is intended as a general resource for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2] It is a member of a large family of enzymes involved in the metabolism of various molecules, including steroid hormones, fatty acids, cholesterol, and bile acids.[1][3][4] Genetic studies have shown that individuals with loss-of-function variants of HSD17B13 are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] This makes the inhibition of HSD17B13 a promising therapeutic strategy for these conditions.
Q2: What are the most likely off-targets for an HSD17B13 inhibitor in hepatocytes?
Given the current understanding of HSD17B13, the most probable off-targets for its inhibitors include:
-
Other HSD17B family members: HSD17B13 shares significant structural similarity with other members of the 17-beta hydroxysteroid dehydrogenase family, particularly HSD17B11.[3][5] This homology increases the risk of cross-reactivity.
-
Enzymes in retinoid metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Inhibitors may therefore interfere with other enzymes in the retinoic acid signaling pathway.[6][7]
-
Pathways of steroid and lipid metabolism: As HSD17B13 is involved in steroid and lipid metabolism, its inhibition could have broader effects on these pathways beyond the direct action on the enzyme.[3][8]
Q3: My HSD17B13 inhibitor is showing unexpected changes in cellular lipid profiles. Is this an off-target effect?
It could be either an on-target or an off-target effect. HSD17B13 is known to be involved in lipid metabolism, and its inhibition is expected to alter hepatic lipid content. For instance, some inhibitors have been shown to regulate hepatic lipids by modulating the SREBP-1c/FAS pathway.[8][9] However, if you observe changes in lipid species not directly associated with the known functions of HSD17B13, it could indicate off-target activity on other enzymes involved in lipid synthesis or degradation. A thorough lipidomic analysis is recommended to characterize these changes.
Q4: I am observing changes in the expression of genes regulated by retinoic acid after treating hepatocytes with my HSD17B13 inhibitor. Why might this be happening?
This is a plausible off-target effect. HSD17B13 has been shown to function as a retinol dehydrogenase, an enzyme class involved in the synthesis of retinoic acid, which is a potent regulator of gene expression.[1] Inhibition of HSD17B13 could potentially disrupt the delicate balance of retinoic acid signaling, leading to changes in the expression of its target genes.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Altered Cell Viability
-
Possible Cause: The inhibitor may have off-target effects on critical cellular pathways unrelated to HSD17B13, or it may be causing an exaggerated on-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for HSD17B13 inhibition. A large window between efficacy and toxicity suggests a more specific compound.
-
Control Compound: Include a structurally similar but inactive compound as a negative control to rule out effects due to the chemical scaffold itself.
-
Off-Target Panel Screening: Screen the compound against a broad panel of kinases and other metabolic enzymes to identify potential off-target interactions.
-
Mitochondrial Toxicity Assay: Assess mitochondrial function using assays like MTT or Seahorse to check for off-target effects on cellular respiration.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results
-
Possible Cause: Differences in the metabolic stability of the compound, species-specific differences in HSD17B13 function, or engagement of off-targets that are not present or active in the in vitro model.
-
Troubleshooting Steps:
-
Metabolic Stability Assessment: Evaluate the metabolic stability of the inhibitor in liver microsomes and hepatocytes from the species used in your in vivo studies.[10]
-
Species-Specific Activity: Confirm the inhibitory activity of your compound on the HSD17B13 orthologue from the animal model you are using, as there can be differences in substrate specificity and inhibitor potency between human and mouse HSD17B13.[11]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the compound in the liver with the observed in vivo effects to ensure that the therapeutic exposure levels are being reached and are consistent with the in vitro potency.
-
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of an HSD17B13 Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 10 | - |
| HSD17B11 | 500 | 50 |
| HSD17B1 | >10,000 | >1,000 |
| HSD17B2 | >10,000 | >1,000 |
| RDH10 | 1,500 | 150 |
| ALDH1A1 | >10,000 | >1,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Publicly Disclosed HSD17B13 Inhibitors and their Potency
| Compound | Target Species | IC50 (nM) | Reference |
| BI-3231 | Human | 1 | [10] |
| Mouse | 13 | [10] | |
| Compound 32 | Not specified | 2.5 | [8] |
| EP-036332 | Human | 14 | [12] |
| Mouse | 2.5 | [12] | |
| EP-040081 | Human | 79 | [12] |
| Mouse | 74 | [12] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on HSD17B Family Members
-
Objective: To determine the selectivity of an HSD17B13 inhibitor against other HSD17B family members, particularly HSD17B11.
-
Materials:
-
Recombinant human HSD17B13 and HSD17B11 enzymes.
-
Substrate (e.g., estradiol).
-
Cofactor (NAD+).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Detection reagent for NADH.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, recombinant enzyme (HSD17B13 or HSD17B11), and the test inhibitor.
-
Incubate for a pre-determined period at 37°C.
-
Initiate the reaction by adding the substrate and cofactor.
-
Monitor the production of NADH over time using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Evaluating Effects on Retinoid Metabolism
-
Objective: To assess whether an HSD17B13 inhibitor affects the conversion of retinol to retinoic acid in hepatocytes.
-
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Cell culture medium.
-
Test inhibitor.
-
Retinol.
-
LC-MS/MS system.
-
-
Procedure:
-
Culture hepatocytes to confluency.
-
Treat the cells with the test inhibitor at various concentrations for 24 hours.
-
Add retinol to the culture medium and incubate for an additional 4-6 hours.
-
Harvest the cells and the culture supernatant.
-
Extract the retinoids from the samples.
-
Quantify the levels of retinol, retinaldehyde, and retinoic acid using a validated LC-MS/MS method.
-
Compare the retinoid profiles in inhibitor-treated cells to vehicle-treated controls.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 expression and function.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential therapeutic roles of retinoids for prevention of neuroinflammation and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Hsd17B13-IN-94 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-94 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
For in vivo studies, this compound is typically formulated in a vehicle suitable for the chosen route of administration. A common starting point for oral gavage is a suspension in 0.5% (w/v) methylcellulose in water. For intravenous injections, a solution containing 5% DMSO, 40% PEG300, and 55% saline may be considered. It is crucial to assess the solubility and stability of this compound in the selected vehicle prior to animal dosing.
Q2: What are the suggested starting doses and administration routes for efficacy studies in mouse models of liver disease?
The optimal dose and route will depend on the specific animal model and experimental endpoint. Based on preclinical studies of similar small molecule inhibitors, a starting point for oral administration in mice could range from 10 to 100 mg/kg, administered once or twice daily. The pharmacokinetic and pharmacodynamic profile of this compound should be determined to guide dose selection.
Q3: Are there any known off-target effects or toxicities associated with this compound?
Extensive toxicology studies for this compound are ongoing. Researchers should closely monitor animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of organ toxicity. Standard toxicology assessments, including clinical chemistry and histopathology, are recommended, particularly at higher doses.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Results
If you are observing a lack of efficacy or high variability in your in vivo studies with this compound, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Verify the solubility and stability of this compound in your chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension. Consider particle size analysis for suspensions. |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal dose for your model. Measure plasma and liver concentrations of this compound to confirm adequate exposure. |
| Incorrect Timing of Administration | Align the dosing schedule with the progression of the disease model. Consider the pharmacokinetic profile of the compound to ensure target engagement at the desired time points. |
| Metabolic Instability | Investigate the metabolic stability of this compound in liver microsomes from the species being used. Rapid metabolism can lead to low exposure. |
| Model-Specific Factors | Ensure the chosen animal model has a disease pathology that is addressable by inhibiting Hsd17B13. Confirm the expression of Hsd17B13 in the liver of the model. |
Issue 2: Observed Toxicity or Adverse Events
If you observe signs of toxicity in your experimental animals, use the following guide to troubleshoot the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| High Dose | Reduce the dose of this compound. Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose range. |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects caused by the formulation components. |
| Off-Target Pharmacology | Conduct in vitro profiling of this compound against a panel of relevant off-targets to identify potential unintended interactions. |
| Metabolite-Induced Toxicity | Investigate the metabolic profile of this compound to determine if any reactive or toxic metabolites are being formed. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Add this compound to the methylcellulose solution and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate gavage needle length.
-
-
Administration:
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the prepared formulation. The typical volume for a 25g mouse is 100-200 µL.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions for at least one hour post-administration.
-
Protocol 2: Assessment of Liver Histology
-
Tissue Collection:
-
At the study endpoint, euthanize the animal via an approved method.
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS).
-
Excise the liver and collect sections from each lobe.
-
-
Fixation and Processing:
-
Fix the liver sections in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
-
Staining:
-
Cut 5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation (on frozen sections).
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Score the degree of steatosis, inflammation, and fibrosis using a standardized scoring system.
-
Visualizations
Caption: Hypothetical signaling pathway of Hsd17B13 in hepatocytes.
Caption: General workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for lack of efficacy.
Interpreting inconsistent results with Hsd17B13-IN-94
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Hsd17B13 inhibitors. Given that information on a specific "Hsd17B13-IN-94" is not publicly available, this guide focuses on general principles and provides data for well-characterized inhibitors like BI-3231, Hsd17B13-IN-9, and Hsd17B13-IN-95 to serve as a comprehensive resource for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific enzyme associated with lipid droplets.[1] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of chronic liver diseases.
Q2: What is the mechanism of action of Hsd17B13 inhibitors?
Hsd17B13 inhibitors are small molecules designed to bind to the enzyme and block its catalytic activity. The enzyme is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[1][3] By inhibiting Hsd17B13, these compounds aim to replicate the protective effects observed in individuals with genetic loss-of-function variants. For instance, the inhibitor BI-3231 has been shown to be a potent and selective inhibitor of Hsd17B13.[4][5][6]
Q3: I am seeing conflicting results in my mouse model compared to the human genetic data. Is this expected?
Yes, this is a known challenge in Hsd17B13 research. While human genetic data strongly support a protective role for Hsd17B13 loss-of-function, studies in mouse models have yielded inconsistent results. For example, some studies have shown that Hsd17B13 knockout in mice can lead to the development of hepatic steatosis, while others have shown that overexpression can also induce a fatty liver phenotype.[7] These discrepancies may be due to differences in mouse strains, experimental conditions, or fundamental differences in the role of Hsd17B13 between mice and humans.
Q4: What are the key signaling pathways regulating Hsd17B13 expression?
Hsd17B13 expression is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α) induces Hsd17B13 expression through the sterol regulatory element-binding protein-1c (SREBP-1c).[1][8][9] There is also evidence for a positive feedback loop where Hsd17B13 promotes SREBP-1c maturation.[1]
Troubleshooting Guides
Inconsistent In Vitro Enzymatic Assay Results
Problem: High variability or lack of inhibition in my Hsd17B13 enzymatic assay.
| Possible Cause | Suggested Solution |
| Suboptimal Reagent Concentration | Ensure that the concentrations of Hsd17B13 enzyme, substrate (e.g., β-estradiol, retinol), and NAD+ are optimized for your assay conditions. Refer to established protocols for recommended starting concentrations.[10][11] |
| Inhibitor Solubility Issues | Hsd17B13 inhibitors can be hydrophobic. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. Visually inspect for any precipitation. |
| Incorrect Buffer Conditions | The pH and composition of the assay buffer are critical for enzyme activity. A commonly used buffer is Tris-based (e.g., 40 mM Tris, pH 7.4) with low concentrations of BSA and a non-ionic detergent like Tween-20 to prevent non-specific binding and aggregation.[10] |
| Inactive Enzyme | Ensure the recombinant Hsd17B13 enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test the activity of a new batch of enzyme if you suspect degradation. |
| Assay Detection Method Interference | If using a luminescence-based readout like the NADH-Glo™ assay, ensure your inhibitor does not directly interfere with the luciferase enzyme. Run a control without Hsd17B13 to check for this.[11] |
Unexpected Results in Cell-Based Assays
Problem: My Hsd17B13 inhibitor is not reducing lipid accumulation in my cell model.
| Possible Cause | Suggested Solution |
| Low Inhibitor Permeability or Efflux | The inhibitor may not be reaching its intracellular target. Consider using a different cell line or performing a cellular uptake assay to confirm intracellular accumulation. |
| Inappropriate Cell Model | Hsd17B13 is primarily expressed in hepatocytes. Ensure you are using a relevant cell line (e.g., HepG2, Huh7, primary hepatocytes) that expresses sufficient levels of Hsd17B13. |
| Off-Target Effects of the Inhibitor | High concentrations of the inhibitor may lead to off-target effects that confound the results. Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Variability in Lipid Droplet Induction | The method used to induce lipid droplets (e.g., treatment with oleic or palmitic acid) can be a source of variability. Ensure consistent preparation and application of fatty acid solutions.[12] |
| Incorrect Timing of Treatment and Analysis | The kinetics of lipid droplet formation and turnover can vary. Optimize the incubation time with the inhibitor and the timing of lipid droplet analysis. |
Western Blotting Issues for Hsd17B13
Problem: I am having trouble detecting Hsd17B13 by Western blot.
| Possible Cause | Suggested Solution |
| Low Antibody Affinity/Specificity | Use a validated antibody specific for Hsd17B13. Check the antibody datasheet for recommended applications and dilutions. Consider testing multiple antibodies if the problem persists. |
| Low Protein Abundance | Hsd17B13 may be expressed at low levels in your cells. Increase the amount of protein loaded on the gel or consider using an overexpression system as a positive control.[13] |
| Suboptimal Lysis Buffer | Ensure your lysis buffer efficiently extracts lipid droplet-associated proteins. The inclusion of detergents like Triton X-100 is important. |
| Poor Protein Transfer | Hsd17B13 is a relatively small protein (~34 kDa). Optimize your transfer conditions (voltage, time) to ensure efficient transfer to the membrane. A Ponceau S stain can help verify transfer efficiency.[14][15] |
| High Background | High background can obscure the signal. Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure thorough washing steps.[16] |
Quantitative Data
Table 1: In Vitro Potency of Selected Hsd17B13 Inhibitors
| Inhibitor | Target | IC50 | Assay Conditions |
| BI-3231 | Human Hsd17B13 | 1 nM | Enzymatic assay |
| BI-3231 | Mouse Hsd17B13 | 13 nM | Enzymatic assay |
| Hsd17B13-IN-9 | Human Hsd17B13 | 0.01 µM | 50 nM Hsd17B13 |
| Hsd17B13-IN-95 | Human Hsd17B13 | <0.1 µM | Substrate: Estradiol |
Data compiled from publicly available datasheets and publications.[4][17][18]
Experimental Protocols
Protocol 1: Hsd17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is based on the principle of measuring the production of NADH, a product of Hsd17B13's enzymatic activity, using a luminescent detection kit like NADH-Glo™.
Materials:
-
Recombinant human Hsd17B13 protein
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in DMSO.
-
Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer. Add 2 µL of this mix to each well.
-
Initiate the reaction by adding 2 µL of purified Hsd17B13 protein (30 nM final concentration) in assay buffer to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL of NADH-Glo™ detection reagent to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
Protocol 2: Cellular Lipid Droplet Accumulation Assay
This protocol describes how to assess the effect of an Hsd17B13 inhibitor on fatty acid-induced lipid droplet accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Hsd17B13 inhibitor
-
Oleic acid and palmitic acid
-
Fatty acid-free BSA
-
Cell culture medium (e.g., DMEM)
-
Lipid droplet stain (e.g., BODIPY 493/503 or LipidTox™)
-
Nuclear stain (e.g., Hoechst)
-
96-well imaging plates
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Prepare a fatty acid solution by conjugating oleic and palmitic acid to fatty acid-free BSA in cell culture medium (final concentration, e.g., 200 µM each).
-
Treat the cells with the Hsd17B13 inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours) before adding the fatty acid solution.
-
Add the fatty acid solution to the cells and incubate for 24-48 hours to induce lipid droplet formation.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with a lipid droplet dye and a nuclear stain according to the manufacturer's instructions.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software (e.g., ImageJ, CellProfiler).[19][20][21][22]
Visualizations
Caption: Hsd17B13 Signaling Pathway.
Caption: Cellular Lipid Droplet Assay Workflow.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. enanta.com [enanta.com]
- 11. scispace.com [scispace.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. assaygenie.com [assaygenie.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. zen-bio.com [zen-bio.com]
- 22. researchgate.net [researchgate.net]
Hsd17B13-IN-94 metabolic instability and phase II metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-94 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges related to the metabolic instability and Phase II metabolism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2][3] Its activity has been linked to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][4] Therefore, this compound is primarily used as a research tool to study the therapeutic potential of inhibiting HSD17B13 for the treatment of liver diseases.
Q2: What are the known metabolic liabilities of HSD17B13 inhibitors?
While specific data for this compound is not publicly available, other HSD17B13 inhibitors, such as BI-3231, have shown moderate metabolic stability in in vitro assays using human and mouse hepatocytes.[5] This suggests that compounds targeting HSD17B13 may be susceptible to significant metabolism in the liver. Researchers should anticipate and investigate potential metabolic instability when working with this compound.
Q3: What are the primary in vitro assays to assess the metabolic stability of this compound?
The two primary assays to evaluate the metabolic stability of a compound are the liver microsomal stability assay and the hepatocyte stability assay .[6][7]
-
Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are enriched in Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UGTs) enzymes.[8][9] It is a high-throughput and cost-effective method to get an initial assessment of metabolic clearance.[6][9]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant system that contains a full complement of metabolic enzymes and cofactor regenerating systems.[6][10] It is considered the gold standard for in vitro clearance predictions.[11]
Q4: What is Phase II metabolism and why is it relevant for this compound?
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion. Common Phase II reactions include glucuronidation (by UGTs), sulfation (by SULTs), and glutathione conjugation (by GSTs). Given that HSD17B13 inhibitors may contain functional groups amenable to conjugation (e.g., phenols, hydroxyls), it is crucial to assess Phase II metabolism as a potential clearance pathway. Liver microsomes can be used to study Phase II metabolism by supplementing with the appropriate cofactors like UDPGA.[8]
Troubleshooting Guides
Microsomal Stability Assay: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent thawing of microsomes. | Thaw microsomes rapidly at 37°C and keep on ice until use. Avoid repeated freeze-thaw cycles. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. | |
| Incomplete mixing of reaction components. | Gently vortex or mix the incubation plate after adding all components. | |
| Compound appears too stable (no significant degradation). | Low intrinsic clearance of the compound. | Increase the incubation time or the microsomal protein concentration.[12] |
| The primary metabolic pathway is not present in microsomes (e.g., cytosolic enzymes). | Consider using S9 fractions or hepatocytes which contain a broader range of enzymes.[7] | |
| The compound is a poor substrate for the enzymes present. | This is valuable data indicating low Phase I metabolic liability. Proceed to hepatocyte assays for a more complete picture. | |
| Compound degrades too quickly (not detectable after the first time point). | High intrinsic clearance of the compound. | Reduce the incubation time and/or the microsomal protein concentration. Take earlier time points (e.g., 0, 1, 5, 15 minutes). |
| Chemical instability of the compound in the assay buffer. | Run a control incubation without NADPH to assess for non-enzymatic degradation.[8] | |
| Inconsistent results with positive control compounds. | Degradation of NADPH or other cofactors. | Prepare fresh cofactor solutions for each experiment. Ensure proper storage of stock solutions. |
| Poor quality of liver microsomes. | Purchase microsomes from a reputable vendor and ensure they are stored correctly at -80°C. |
Hepatocyte Stability Assay: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low cell viability. | Improper thawing of cryopreserved hepatocytes. | Follow the supplier's thawing protocol precisely. This is a critical step for maintaining viable and metabolically active cells.[6] |
| High concentration of organic solvent in the incubation medium. | Ensure the final concentration of the vehicle (e.g., DMSO) is typically ≤ 0.1% to avoid solvent toxicity.[11] | |
| Contamination of cell culture. | Use aseptic techniques throughout the experimental setup. | |
| High variability in metabolic activity. | Donor-to-donor variability in primary hepatocytes. | Use pooled human hepatocytes from multiple donors to average out individual differences.[6] |
| Inconsistent cell density in wells. | Ensure a homogenous cell suspension before plating or adding to the incubation.[11] | |
| Low or no metabolism of the test compound. | Low intrinsic clearance. | Consider using the hepatocyte relay method for low-clearance compounds to extend the incubation time.[12] |
| Poor cell permeability of the compound. | While hepatocytes have transporters, highly polar compounds may have limited access to intracellular enzymes. Consider this when interpreting results. | |
| Rapid disappearance of the compound not related to metabolism. | Non-specific binding to cells or plasticware. | Use plates with low-binding properties. Analyze the cell pellet and supernatant separately to assess compound distribution. |
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical data for this compound for illustrative purposes, as specific experimental data is not publicly available.
Table 1: In Vitro Metabolic Stability of this compound
| System | Species | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/106 cells) |
| Liver Microsomes | Human | 45 | 15.4 |
| Mouse | 25 | 27.7 | |
| Rat | 30 | 23.1 | |
| Hepatocytes | Human | 60 | 11.6 |
| Mouse | 35 | 19.8 | |
| Rat | 42 | 16.5 |
Table 2: Contribution of Phase II Metabolism to this compound Clearance in Human Liver Microsomes
| Incubation Condition | Cofactor(s) | % Parent Remaining at 60 min |
| Phase I | NADPH | 35% |
| Phase II (Glucuronidation) | UDPGA | 75% |
| Phase II (Sulfation) | PAPS | 90% |
| Phase I + Phase II | NADPH + UDPGA + PAPS | 15% |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Liver microsomes (human, mouse, or rat).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds (e.g., testosterone, verapamil).
-
Stop solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Setup:
-
Prepare a master mix containing buffer and liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Add this compound or positive control to the master mix to initiate the reaction (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate/tube containing the stop solution.[13]
-
Vortex and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint).[9]
-
Protocol 2: Hepatocyte Stability Assay
-
Prepare Reagents:
-
Cryopreserved hepatocytes (e.g., pooled human).
-
Hepatocyte incubation medium (pre-warmed to 37°C).
-
This compound stock solution.
-
Positive control compounds.
-
Stop solution.
-
-
Cell Thawing and Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's instructions.
-
Determine cell viability and density using a method like trypan blue exclusion.
-
Dilute the hepatocytes to the desired concentration in the incubation medium (e.g., 0.5 x 106 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add this compound or positive controls to the wells (final concentration, e.g., 1 µM).
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[11]
-
-
Time Course Sampling and Analysis:
-
Follow the same sampling and analysis procedure as described for the microsomal stability assay.
-
Visualizations
Caption: Workflow for the liver microsomal stability assay.
Caption: Troubleshooting logic for high experimental variability.
Caption: Potential metabolic pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. news-medical.net [news-medical.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dls.com [dls.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Hsd17B13 inhibitor assay development and optimization
Welcome to the technical support center for Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitor assay development and optimization. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key reference data to support your research and drug development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during Hsd17B13 inhibitor assays, presented in a question-and-answer format.
| Problem/Observation | Potential Causes | Recommended Solutions |
| High variability between replicate wells (High %CV) | 1. Pipetting errors or inconsistent volumes.2. Incomplete mixing of reagents.3. Edge effects in the assay plate.4. Reagent instability (e.g., enzyme, NAD+, substrate). | 1. Use calibrated pipettes; perform multichannel pipette checks. Employ reverse pipetting for viscous solutions.2. Ensure thorough mixing after each reagent addition by gently tapping or using a plate shaker.3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.4. Prepare reagents fresh daily. Keep enzyme and NAD+ on ice. Aliquot and store reagents at recommended temperatures. |
| Low Signal-to-Noise (S/N) or Low Z'-Factor | 1. Suboptimal enzyme or substrate concentration.2. Insufficient reaction time.3. Inactive enzyme.4. Incorrect assay buffer pH or composition. | 1. Titrate both enzyme and substrate to determine optimal concentrations. Aim for substrate concentration at or near its Km value.[1]2. Run a time-course experiment to identify the linear phase of the enzymatic reaction.3. Verify enzyme activity with a positive control substrate and ensure proper storage (-80°C).4. Optimize buffer pH (typically ~7.4-7.6) and check for interfering components like certain detergents.[2][3] |
| High Background Signal (in no-enzyme controls) | 1. Autohydrolysis or non-enzymatic degradation of substrate.2. Contamination of reagents with product or other enzymes.3. Intrinsic fluorescence/luminescence of test compounds. | 1. Run a "no-enzyme" control for every plate to determine the background and subtract it from all wells.2. Use high-purity reagents and sterile techniques.3. Screen test compounds for interference by running them in the assay buffer without the enzyme. |
| "Assay Wall" Effect with Potent Inhibitors | 1. IC50 value is close to or below the enzyme concentration used in the assay. | 1. For tight-binding inhibitors, lower the enzyme concentration if the signal window allows.2. Use Morrison's equation to calculate the Ki value, which provides a more accurate measure of potency for tight binders.[4] |
| Inconsistent Results Between Enzymatic and Cell-Based Assays | 1. Low cell permeability of the inhibitor.2. Compound is a substrate for cellular efflux pumps.3. Compound instability or metabolism in cells.4. Off-target effects in the cellular environment. | 1. Assess compound permeability using methods like the PAMPA assay.2. Test for efflux pump interaction (e.g., using P-gp inhibitors).3. Evaluate compound stability in cell culture medium and in the presence of hepatocytes.[5]4. Profile the inhibitor against a panel of related enzymes (e.g., HSD17B11) to check for selectivity.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used for Hsd17B13 enzymatic assays? A1: The most frequently used substrates for in vitro Hsd17B13 assays are β-estradiol, retinol (all-trans-retinol), and leukotriene B4 (LTB4).[6][7][8] The choice may depend on the assay format and research context, but multiple studies have confirmed that inhibitors show good correlation in potency across these different substrates, reducing the risk of substrate bias.[6]
Q2: Which cofactor is required for Hsd17B13 activity? A2: Hsd17B13 is an NAD+ (Nicotinamide Adenine Dinucleotide) dependent oxidoreductase.[2][3][9] Assays measure the conversion of a substrate to its oxidized product, which is coupled with the reduction of NAD+ to NADH.
Q3: How can I measure Hsd17B13 enzyme activity? A3: Enzyme activity is typically measured by detecting the production of NADH. Common methods include:
-
Luminescence-based detection: Using a coupled-enzyme system like the NAD-Glo™ assay, where the generated NADH is used by a reductase to convert a pro-luciferin substrate into luciferin, generating a light signal.[2][10][11][12]
-
Mass Spectrometry (MS): Directly measuring the formation of the oxidized product from the substrate. This method is highly specific and can be used in high-throughput formats like RapidFire MS.[2][12]
-
High-Performance Liquid Chromatography (HPLC): Separating and quantifying the product (e.g., retinaldehyde from retinol) after stopping the reaction.[7]
Q4: What is a suitable starting concentration for recombinant Hsd17B13 in an enzymatic assay? A4: A typical starting concentration for purified recombinant Hsd17B13 is in the range of 50-100 nM.[2] However, this should always be optimized for your specific enzyme batch and assay conditions to ensure the reaction rate is linear over the desired time course.
Q5: Why do some potent inhibitors show activity in biochemical assays but not in cell-based assays? A5: This discrepancy often arises from the physicochemical properties of the compound. A potent inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, the compound could be rapidly metabolized by the cells or actively removed by efflux pumps. It is also possible that the compound has low solubility in aqueous cell culture media.[3]
Q6: How can I ensure my inhibitor is selective for Hsd17B13? A6: To confirm selectivity, your inhibitor should be tested against other related hydroxysteroid dehydrogenases, particularly HSD17B11, which shares the highest sequence similarity with Hsd17B13.[6] A significantly higher IC50 value for related enzymes compared to Hsd17B13 indicates selectivity.
Data Presentation: Reference Tables
Table 1: Kinetic Parameters of Common Hsd17B13 Substrates
| Substrate | Cofactor | Typical Concentration in Assay | Notes |
| β-estradiol | NAD+ | 10 - 75 µM | A widely used steroid substrate.[2][10][11] |
| All-trans-retinol | NAD+ | 2 - 5 µM | A key substrate related to vitamin A metabolism in the liver.[7] |
| Leukotriene B4 (LTB4) | NAD+ | 10 - 50 µM | A pro-inflammatory lipid mediator substrate.[2] |
Table 2: IC50 Values of Select Hsd17B13 Inhibitors
| Compound | Human Hsd17B13 IC50 (nM) | Mouse Hsd17B13 IC50 (nM) | Assay Type | Reference |
| BI-3231 | 1 | 13 | Enzymatic | [5] |
| EP-036332 | 14 | 2.5 | Enzymatic | [13] |
| EP-040081 | 79 | 74 | Enzymatic | [13] |
| Compound 1 (Screening Hit) | 1,400 | - | Enzymatic (Estradiol) | [6] |
| Compound 1 (Screening Hit) | 2,400 | - | Enzymatic (Retinol) | [6] |
Experimental Protocols
Protocol 1: Luminescence-Based Hsd17B13 Enzymatic Assay
This protocol is adapted for a 384-well plate format using a commercial NADH detection kit (e.g., NAD-Glo™).
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20.[2]
-
Recombinant Hsd17B13: Dilute purified human Hsd17B13 enzyme to 2X the final desired concentration (e.g., 100 nM) in cold Assay Buffer. Keep on ice.
-
Substrate/Cofactor Mix: Prepare a 2X mix of the substrate (e.g., 30 µM β-estradiol) and cofactor (e.g., 1 mM NAD+) in Assay Buffer.[10]
-
Test Compounds: Prepare a dilution series of inhibitors in DMSO. Then, create a 100X working stock in Assay Buffer (final DMSO concentration should be ≤1%).
-
NADH Detection Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 2.5 µL of test compound or DMSO vehicle (for controls) to the appropriate wells of a 384-well white assay plate.
-
Add 12.5 µL of the 2X Hsd17B13 enzyme solution to all wells except the "no-enzyme" background controls (add 12.5 µL of Assay Buffer to these).
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/Cofactor mix to all wells.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 60 minutes (or for the pre-determined linear time period).
-
Stop the reaction and detect NADH by adding 25 µL of the NADH Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the luminescence on a compatible plate reader.
3. Data Analysis:
-
Subtract the average signal from the "no-enzyme" control wells from all other wells.
-
Normalize the data: Set the average of the DMSO-only wells (no inhibitor) as 100% activity and the average of a high-concentration inhibitor control as 0% activity.
-
Calculate the % inhibition for each compound concentration.
-
Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Hsd17B13 Signaling and Pathophysiological Role
General Workflow for Hsd17B13 Inhibitor Assay Development
Troubleshooting Logic Flowchart
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. origene.com [origene.com]
- 12. enanta.com [enanta.com]
- 13. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Discrepancies between Hsd17B13-IN-94 in vitro and in vivo data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors. It specifically addresses potential discrepancies observed between in vitro and in vivo experimental data.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of HSD17B13 in our in vitro enzymatic assays, but the compound shows weak or no efficacy in our animal models of non-alcoholic fatty liver disease (NAFLD). What could be the reason for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy for HSD17B13 inhibitors. These can be broadly categorized as:
-
Pharmacokinetic (PK) Issues: The compound may have poor absorption, rapid metabolism, or high clearance in vivo, leading to insufficient drug exposure at the target tissue (the liver).
-
Species Differences: There can be significant differences in the HSD17B13 enzyme structure and its physiological role between humans and preclinical animal models like mice.[1][2] Mouse Hsd17b13, for instance, may not fully recapitulate the function of human HSD17B13.[1][2]
-
Complex In Vivo Biology: The in vivo environment is far more complex than a simplified in vitro assay. Factors such as compensatory mechanisms, off-target effects, and the involvement of other cell types in the liver can influence the overall outcome.[3][4]
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching the lipid droplets within hepatocytes where HSD17B13 is localized and engaging with the target protein in the liver.[5][6][7]
Troubleshooting Guides
Guide 1: Investigating Poor In Vivo Efficacy Despite High In Vitro Potency
If you are observing a significant drop-off in activity from your in vitro assays to your in vivo studies, consider the following troubleshooting steps:
Step 1: Characterize the Pharmacokinetic Profile
-
Conduct a full PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Measure the compound concentration in the liver tissue to ensure adequate exposure at the site of action.
Step 2: Assess Target Engagement in Vivo
-
Develop an assay to measure HSD17B13 inhibition in liver tissue from treated animals. This could involve measuring a downstream biomarker or using a labeled compound to quantify binding.
Step 3: Evaluate Potential Off-Target Effects
-
Screen your compound against a panel of other dehydrogenases and relevant off-targets to identify any unintended activities that might counteract its therapeutic effect.
Step 4: Consider the Animal Model
-
Be aware of the limitations of the chosen animal model. The pathophysiology of NAFLD in mice may not fully mirror the human disease.[4]
-
Consider using humanized mouse models that express human HSD17B13 to better predict clinical efficacy.[2]
Illustrative Data: Hypothetical In Vitro vs. In Vivo Data for an HSD17B13 Inhibitor
The table below presents a hypothetical scenario illustrating a discrepancy between in vitro and in vivo data for an HSD17B13 inhibitor.
| Parameter | In Vitro Results | In Vivo Results (Mouse Model) |
| HSD17B13 Enzymatic Inhibition (IC50) | 50 nM | Not Directly Measurable |
| Cellular Thermal Shift Assay (EC50) | 200 nM | 5 µM (in liver lysates) |
| Reduction in Liver Steatosis | N/A | 10% reduction at 30 mg/kg |
| Reduction in Liver Fibrosis | N/A | No significant change |
| Plasma ALT Levels | N/A | No significant change |
This hypothetical data shows potent enzymatic inhibition in vitro but weak target engagement and minimal efficacy in a mouse model, suggesting potential PK/PD or species-specific issues.
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Inhibition Assay (Coupled-Enzyme Luminescence)
This protocol is based on methods described for characterizing HSD17B13 inhibitors.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD-Glo™ Assay kit (Promega)
-
Test compound
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH
This protocol is a general guideline for evaluating the in vivo efficacy of an HSD17B13 inhibitor.
Objective: To assess the ability of a test compound to reduce liver steatosis, inflammation, and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH).
Animal Model: C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet for 16-24 weeks.
Procedure:
-
Induce NASH in mice through dietary intervention.
-
Randomize mice into vehicle and treatment groups.
-
Administer the test compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for measurement of plasma ALT and AST levels.
-
Euthanize the animals and collect liver tissue.
-
Analyze liver tissue for:
-
Histological scoring of steatosis, inflammation, and fibrosis (H&E and Sirius Red staining).
-
Quantification of liver triglyceride content.
-
Gene expression analysis of pro-inflammatory and pro-fibrotic markers (e.g., TNF-α, IL-6, Collagen-1α1) by qRT-PCR.
-
Visualizations
Signaling Pathway of HSD17B13 in Hepatocytes
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Testing
Caption: Workflow for testing HSD17B13 inhibitors.
Troubleshooting Logic for In Vitro/In Vivo Discrepancies
Caption: Logic diagram for troubleshooting discrepancies.
References
- 1. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. enanta.com [enanta.com]
Hsd17B13-IN-94 species-specific activity differences
Welcome to the technical support center for research involving Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the species-specific activity of HSD17B13 inhibitors, including compounds structurally and functionally similar to Hsd17B13-IN-94.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of human HSD17B13 in our biochemical assays, but the inhibitor shows significantly weaker activity in our mouse models of non-alcoholic fatty liver disease (NAFLD). Why is there a discrepancy?
A1: This is a critical and frequently observed issue that stems from fundamental species-specific differences in the role and regulation of HSD17B13 between humans and mice. Human genetic studies have strongly linked loss-of-function variants of HSD17B13 to protection against chronic liver diseases.[1][2] However, this protective effect is not consistently replicated in mouse models. Murine Hsd17b13 deficiency has been shown not to protect against liver inflammation induced by an obesogenic diet.[3][4]
Key differences to consider:
-
Functional Role: Human HSD17B13 is implicated in promoting leukocyte adhesion and fibrinogen expression, a function not observed for mouse HSD17B13.[3] This suggests a species-specific role for the human protein in driving liver inflammation.
-
Amino Acid Sequence: There are 56 different amino acids between the human and mouse HSD17B13 proteins, distributed across multiple functional domains.[3] These differences could alter inhibitor binding affinity and the enzyme's catalytic activity or substrate preference.
-
Upstream Regulation: While HSD17B13 expression is upregulated in both human and mouse models of NAFLD, the downstream pathological pathways it influences appear to diverge.[4][5]
Q2: What is the proposed mechanism of action for HSD17B13, and how might this differ between species?
A2: HSD17B13 is a lipid droplet-associated enzyme with proposed roles in several metabolic pathways.[1][2][6]
-
Enzymatic Activity: It exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[6] It is also suggested to metabolize other substrates like steroids and bioactive lipids.[1][2]
-
Lipid Homeostasis: HSD17B13 is believed to regulate hepatic lipid metabolism. Overexpression in mice promotes lipid accumulation.
-
Liquid-Liquid Phase Separation (LLPS): A pathogenic role specific to human HSD17B13 involves its ability to form homodimers and undergo LLPS, which promotes leukocyte adhesion and inflammation.[3] This LLPS formation may not be as prominent or have the same downstream consequences in mice.
The discrepancy in experimental outcomes likely arises from how these functions contribute to liver pathology in different species. The inflammatory role linked to LLPS in humans appears to be a key differentiator.[3]
Q3: Are there established potent and selective inhibitors for HSD17B13 that can be used as tool compounds?
A3: Yes. While information on "this compound" is not widely available in public literature, other well-characterized inhibitors have been reported. For example, BI-3231 has been published as a potent and selective chemical probe for HSD17B13. Another compound mentioned in development is INI-678 . These inhibitors can serve as valuable tools for elucidating the function of HSD17B13.
Q4: My HSD17B13 protein is not localizing to lipid droplets in my cell-based imaging assays. What could be the issue?
A4: Proper localization of HSD17B13 to lipid droplets is critical for its function and depends on specific domains within its N-terminal region.[1][2]
-
N-Terminal Domains: Three key fragments are required for lipid droplet targeting: a hydrophobic domain (AA4-16), a PAT-like domain (AA22-28), and an α-helix/β-sheet/α-helix structure (AA69-106).[1]
-
Protein Integrity: Ensure your construct expresses the full-length protein. Truncations or mutations in these N-terminal regions can lead to mislocalization, often causing the protein to be retained in the endoplasmic reticulum (ER) and potentially degraded.[1][2]
-
Lipid Loading: Lipid droplet formation must be induced in most cultured hepatocytes (e.g., with oleic acid) for HSD17B13 to accumulate on their surface. Check that your lipid loading protocol is effective.
Troubleshooting Guides
Guide 1: Reconciling In Vitro vs. In Vivo Efficacy Data
This guide addresses discrepancies between biochemical/cellular assays and animal model outcomes.
| Observation | Potential Cause | Troubleshooting Step |
| High potency in human HSD17B13 biochemical assay, low efficacy in mouse model. | 1. Species Selectivity: The inhibitor may have lower affinity for mouse Hsd17b13. 2. Divergent Biology: Inhibiting the mouse enzyme doesn't produce the same hepatoprotective phenotype as predicted from human genetics.[3][4] | 1. Perform a biochemical assay using recombinant mouse Hsd17b13 to determine its IC50. 2. Test the inhibitor in a cellular assay using a mouse hepatocyte cell line. 3. Consider if the chosen animal model recapitulates the specific human pathology your inhibitor targets (e.g., inflammation vs. steatosis). |
| Good potency in cellular assays, poor in vivo efficacy. | 1. Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or low exposure in the liver. 2. Target Engagement: Insufficient concentration of the inhibitor may be reaching the lipid droplets within hepatocytes in the animal. | 1. Conduct a full PK study in the species being tested to assess liver exposure. 2. Develop a biomarker assay to confirm target engagement in the liver tissue of treated animals. |
| Variable results between different NAFLD mouse models. | Model-Specific Pathophysiology: Different diets (e.g., high-fat diet vs. CDAHFD) induce different aspects of NAFLD pathology. The role of Hsd17b13 may be more prominent in certain models. | 1. Review the literature to understand the specific pathways activated in your chosen model. 2. Test the inhibitor in at least two different models of liver injury (e.g., one metabolic, one fibrotic) to understand its spectrum of activity. |
Guide 2: Optimizing HSD17B13 Cellular Assays
This guide provides help for common issues in cell-based experiments.
| Problem | Potential Cause | Recommended Solution |
| Low HSD17B13 expression in cell lines. | Many common liver cell lines (e.g., HepG2, Huh7) have low endogenous expression of HSD17B13.[3] | Use a cell line with higher endogenous expression or transiently/stably overexpress human or mouse HSD17B13. HEK293T or HepaRG cells are often used for overexpression studies.[3] |
| Difficulty measuring enzymatic activity. | The choice of substrate and detection method is critical. HSD17B13 has activity on multiple substrates, including retinol and certain steroids.[1][2] | Use a validated retinol dehydrogenase assay or a mass spectrometry-based assay with a substrate like β-estradiol or leukotriene B4. Ensure NAD+ is included as a cofactor. |
| Cell toxicity observed with inhibitor treatment. | The inhibitor may have off-target effects at the concentrations used. | Perform a standard cell viability assay (e.g., CellTiter-Glo) in parallel with your functional assay to determine the concentration range where the inhibitor is non-toxic. |
Quantitative Data: Inhibitor Potency
The following table summarizes publicly available potency data for the well-characterized HSD17B13 inhibitor BI-3231 . This data is provided as a reference for the expected potency of a selective inhibitor against human and mouse HSD17B13.
| Compound | Assay Type | Species | Substrate | IC₅₀ (nM) |
| BI-3231 | Biochemical | Human | Estradiol | 3 |
| BI-3231 | Biochemical | Mouse | Estradiol | 8 |
| BI-3231 | Cellular (HEK293) | Human | Estradiol | 21 |
Data compiled from publicly available literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Cellular HSD17B13 Inhibition Assay
This protocol describes a method for measuring the inhibition of HSD17B13 in a cellular context using overexpressed protein.
-
Cell Seeding: Seed HEK293T cells transiently expressing human or mouse HSD17B13 into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the HSD17B13 inhibitor (e.g., this compound) in DMSO and then dilute into the assay medium.
-
Inhibitor Treatment: Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the substrate (e.g., β-estradiol) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 4-6 hours at 37°C to allow for the conversion of the substrate to its product (e.g., estrone).
-
Detection: Lyse the cells and quantify the amount of product formed using a suitable method, such as mass spectrometry or a specific immunoassay.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Lipid Droplet Staining in Hepatocytes
This protocol allows for the visualization of HSD17B13 localization.
-
Cell Culture: Culture hepatocytes (e.g., L02 or Huh7 cells) on glass coverslips. Transfect with a plasmid encoding a tagged version of HSD17B13 (e.g., FLAG- or GFP-tagged).
-
Lipid Loading: Induce lipid droplet formation by treating the cells with oleic acid (e.g., 400 µM) complexed to BSA for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for immunofluorescence): If using an antibody, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (if applicable): Block with 1% BSA and incubate with a primary antibody against the tag (e.g., anti-FLAG). Follow with a fluorescently labeled secondary antibody.
-
Lipid Droplet Staining: Stain for neutral lipids by incubating with a fluorescent dye such as BODIPY 493/503 or LipidTox for 30 minutes.
-
Nuclear Staining: Counterstain nuclei with DAPI or Hoechst stain.
-
Imaging: Mount the coverslips and acquire images using a confocal microscope. Co-localization between the HSD17B13 signal and the lipid droplet stain confirms correct targeting.
Visualizations
HSD17B13 Signaling and Regulation
Caption: Regulatory pathway of HSD17B13 expression and its role in liver pathology.
Experimental Workflow: HSD17B13 Inhibitor Testing
Caption: A typical preclinical workflow for evaluating a novel HSD17B13 inhibitor.
Troubleshooting Logic for Species-Specific Results
Caption: Decision tree for troubleshooting poor in vivo efficacy of HSD17B13 inhibitors.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 in the Spotlight for NASH Research
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of two inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH). Due to the current lack of publicly available data for Hsd17B13-IN-94, this guide will focus on the characterization and efficacy of BI-3231, a well-documented chemical probe, in preclinical NASH models.
Introduction to HSD17B13 in NASH
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its progression to fibrosis and cirrhosis. This protective effect has positioned HSD17B13 as a compelling target for therapeutic intervention in NASH and other chronic liver diseases. The development of small molecule inhibitors against HSD17B13 is an active area of research aimed at mimicking the protective effects of these genetic variants.
This compound: An Overview
As of the latest available information, there is no publicly accessible scientific literature or experimental data detailing the efficacy, mechanism of action, or preclinical use of this compound in NASH models. This compound may be an internal designation, a recently synthesized molecule not yet published, or a less common identifier. Consequently, a direct comparison with BI-3231 is not feasible at this time.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is a potent and selective chemical probe for HSD17B13, developed to facilitate the investigation of its biological function. It has been characterized in various in vitro and in vivo settings, providing valuable insights into the therapeutic potential of HSD17B13 inhibition.
In Vitro Efficacy of BI-3231
BI-3231 has demonstrated significant efficacy in cellular models of lipotoxicity, a key pathological feature of NASH. In studies using HepG2 cells and primary mouse hepatocytes, BI-3231 treatment led to a significant decrease in triglyceride accumulation under lipotoxic stress induced by palmitic acid.[3] Furthermore, treatment with BI-3231 showed improvements in hepatocyte proliferation and lipid homeostasis.[3]
| Cell Line | Treatment | Key Findings | Reference |
| HepG2 | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation | [3] |
| Primary Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation | [3] |
In Vivo Pharmacokinetics of BI-3231
Pharmacokinetic studies in mice and rats have shown that BI-3231 has a rapid plasma clearance.[4][5] Despite its short half-life, BI-3231 exhibits significant accumulation in the liver, the primary site of action for treating NASH.[4][6]
| Species | Administration | Key Pharmacokinetic Parameters | Reference |
| Mouse | Intravenous and Oral | Rapid plasma clearance, low oral bioavailability, strong accumulation in the liver | [4][6] |
| Rat | Intravenous | Rapid plasma clearance, significant biliary excretion | [5][6] |
Experimental Protocols
In Vitro Lipotoxicity Assay in HepG2 Cells
This protocol describes a general method for inducing lipotoxicity in HepG2 cells and assessing the efficacy of an HSD17B13 inhibitor like BI-3231.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Lipotoxicity: To induce lipotoxicity, cells are treated with palmitic acid complexed to bovine serum albumin (BSA). A typical concentration is 0.25 mM palmitic acid with 1% BSA for 24 hours.
-
Inhibitor Treatment: Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations along with the palmitic acid treatment. A vehicle control (e.g., DMSO) is run in parallel.
-
Assessment of Triglyceride Accumulation: Intracellular triglyceride levels are quantified using a colorimetric assay kit.
-
Cell Viability Assay: Cell viability is assessed using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
In Vivo NASH Model (General Protocol)
While a specific in vivo efficacy study for BI-3231 in a NASH model is not fully detailed in the provided search results, a general protocol for evaluating an HSD17B13 inhibitor in a diet-induced NASH mouse model is outlined below.
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-sucrose diet (or other NASH-inducing diets like a choline-deficient, L-amino acid-defined diet) for a specified period (e.g., 20-40 weeks) to induce NASH with fibrosis.
-
Inhibitor Administration: The HSD17B13 inhibitor is administered to a cohort of the NASH mice, typically via oral gavage, at a predetermined dose and frequency. A vehicle control group receives the vehicle solution.
-
Monitoring: Body weight, food intake, and relevant blood biomarkers (e.g., ALT, AST, triglycerides, cholesterol) are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissue and blood are collected.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for fibrosis. A NAFLD Activity Score (NAS) is determined.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf, Ccl2), and lipid metabolism are quantified by qRT-PCR.
-
Biochemical Analysis: Hepatic and plasma levels of triglycerides and other lipids are measured.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in NASH
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HSD17B13 Small Molecule Inhibitors: Benchmarking Hsd17B13-IN-94
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases has been significantly shaped by the genetic validation of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling drug target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease, sparking a race to develop small molecule inhibitors that can phenocopy this protective effect. This guide provides a comparative analysis of a prominent research compound, Hsd17B13-IN-94 (also known as BI-3231), against other publicly disclosed small molecule inhibitors of HSD17B13.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected HSD17B13 small molecule inhibitors. Direct comparison is facilitated by focusing on key performance metrics such as IC50 values against human and mouse HSD17B13, and selectivity against related enzymes.
| Inhibitor | Originator | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Selectivity | Development Stage |
| This compound (BI-3231) | Boehringer Ingelheim | 1 | 14 | >10,000 nM vs HSD17B11 | Preclinical (Chemical Probe) |
| INI-822 | Inipharm | Low nM potency (exact value not disclosed) | Not disclosed | >100-fold selective over other HSD17B family members | Phase 1 Clinical Trials |
| AstraZeneca Compound (Ex 10) | AstraZeneca | 53 | Not disclosed | 14,600 nM vs HSD17B4 | Preclinical |
| AstraZeneca Compound (Ex 9) | AstraZeneca | 44 | Not disclosed | >50,000 nM vs HSD17B4 | Preclinical |
| Enanta Compound (EP-036332) | Enanta Pharmaceuticals | Potent (exact value not disclosed) | Not disclosed | Selective (details not disclosed) | Preclinical |
| Bluejay Therapeutics Compounds | Bluejay Therapeutics | Data not publicly available | Data not publicly available | Data not publicly available | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays cited in the evaluation of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay (Estradiol as Substrate)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing bovine serum albumin and a reducing agent)
-
Test compounds dissolved in DMSO
-
Detection system for NADH (e.g., NAD/NADH-Glo™ Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound.
-
Initiate the enzymatic reaction by adding a solution of β-estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
β-estradiol
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for estrone quantification
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a defined pre-incubation period.
-
Add β-estradiol to the cell culture medium to serve as the substrate.
-
Incubate the cells for a specific duration to allow for the conversion of estradiol to estrone.
-
Collect the cell culture supernatant.
-
Quantify the concentration of estrone in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of estrone formation at each compound concentration and determine the cellular IC50 value.
Visualizing the HSD17B13 Landscape
To provide a conceptual understanding of the role of HSD17B13 in liver disease and the workflow for inhibitor evaluation, the following diagrams are provided.
Caption: Role of HSD17B13 in Hepatocytes and Point of Intervention.
Caption: General Workflow for HSD17B13 Inhibitor Development.
Validating Hsd17B13 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the in vivo target engagement of Hsd17B13 inhibitors, with a focus on the well-characterized research compound BI-3231 and the more recently developed inhibitor, compound 32. Direct in vivo target engagement validation for Hsd17B13 inhibitors remains a developing area of research, with current methodologies often relying on pharmacokinetic/pharmacodynamic (PK/PD) relationships and downstream biomarker analysis.
Hsd17B13 Signaling and Role in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This makes Hsd17B13 a compelling therapeutic target for these conditions. The precise enzymatic function of Hsd17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[2]
Figure 1: Simplified diagram of Hsd17B13's role in hepatic lipid metabolism.
Comparison of Hsd17B13 Inhibitors
| Parameter | BI-3231 | Compound 32 |
| In Vitro Potency (IC50) | Potent inhibitor of human and mouse Hsd17B13.[3] | 2.5 nM.[4] |
| Selectivity | Good selectivity against other Hsd17B family members, such as Hsd17B11.[3] | Highly selective.[4] |
| In Vivo Model(s) | Characterized in vivo with pharmacokinetic studies.[5] | Demonstrated anti-MASH effects in multiple mouse models.[4] |
| In Vivo Target Engagement | Direct in vivo target engagement methods are yet to be established; reliance on PK data.[5][6] | Indirectly validated through downstream pathway analysis (inhibition of SREBP-1c/FAS pathway).[4] |
| Pharmacokinetics | High clearance and short half-life in vivo.[3] | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[4] |
Experimental Protocols
General Workflow for In Vivo Target Engagement Validation
A comprehensive approach to validating in vivo target engagement of Hsd17B13 inhibitors involves a combination of pharmacokinetic analysis, assessment of downstream biomarkers, and evaluation of therapeutic efficacy in relevant disease models.
Figure 2: A general workflow for validating in vivo target engagement of Hsd17B13 inhibitors.
In Vivo Anti-MASH Mouse Model Protocol
This protocol describes a common method to induce Metabolic dysfunction-associated steatohepatitis (MASH) in mice to test the efficacy of Hsd17B13 inhibitors.
1. Animal Model:
-
Male C57BL/6J mice are often used.
-
Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[7]
2. Inhibitor Administration:
-
Hsd17B13 inhibitors (e.g., a prodrug form of the active compound) are administered, typically via oral gavage, at a specified dose and frequency.[7]
-
A vehicle control group receives the same volume of the vehicle solution.
3. Assessment of Liver Injury and Fibrosis:
-
Serum Biomarkers: Blood is collected at the end of the study to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.[8]
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Masson's trichrome or Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.[9]
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of genes involved in fibrosis (e.g., Timp2) and lipid metabolism (e.g., Srebp-1c, Fas) by quantitative real-time PCR (qRT-PCR).[4][10]
4. Data Analysis:
-
Statistical analysis is performed to compare the inhibitor-treated group with the vehicle control group for all measured parameters. A significant reduction in serum ALT/AST, steatosis, inflammation, fibrosis, and the expression of profibrotic and lipogenic genes in the treated group would indicate in vivo efficacy and indirectly support target engagement.
Future Directions in In Vivo Target Engagement
The development of more direct methods for assessing Hsd17B13 target engagement in vivo is a critical next step. Potential future approaches include:
-
Development of a Positron Emission Tomography (PET) Tracer: A specific PET ligand for Hsd17B13 would allow for non-invasive, real-time visualization and quantification of target occupancy in the liver.
-
Identification of Proximal Biomarkers: Discovering and validating biomarkers that are more directly and immediately downstream of Hsd17B13 enzymatic activity would provide a more direct readout of target engagement than the currently used markers of liver health.[7]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Navigating the Selectivity of HSD17B13 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount. This guide provides a detailed comparison of the potent and selective Hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, against other human HSD isoforms. The data presented herein is crucial for the accurate interpretation of experimental results and for advancing the development of targeted therapeutics for liver diseases such as nonalcoholic steatohepatitis (NASH).
Unveiling the Selectivity of BI-3231
BI-3231 has emerged as a valuable tool for investigating the biological functions of HSD17B13.[1][2] Its utility is underscored by its high potency and, critically, its selectivity for HSD17B13 over other related enzymes. This selectivity minimizes the potential for off-target effects that could confound research findings and lead to undesirable side effects in a clinical setting.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of BI-3231 against human HSD17B13 and its closest structural homolog, HSD17B11.
| Target Enzyme | IC50 | Ki | Fold Selectivity (vs. HSD17B11) |
| Human HSD17B13 | 1 nM | 0.7 ± 0.2 nM | >10,000 |
| Human HSD17B11 | >10,000 nM | Not Determined | - |
| Mouse HSD17B13 | 13 nM | Not Determined | - |
IC50 and Ki values are critical metrics for quantifying inhibitor potency. A lower value indicates a stronger interaction between the inhibitor and the enzyme.
As the data illustrates, BI-3231 exhibits exceptional selectivity for HSD17B13 over HSD17B11, with a more than 10,000-fold difference in inhibitory concentration.[2][3] This high degree of selectivity is essential for dissecting the specific roles of HSD17B13 in cellular processes.
Beyond its closest relative, the broader selectivity of BI-3231 was assessed against a panel of 44 targets in the Eurofins SafetyScreen. The compound was found to be remarkably clean, showing no significant inhibition of other receptors and enzymes at a concentration of 10 µM, with the minor exception of partial inhibition of COX-2.[2][4] This further reinforces its profile as a specific inhibitor of HSD17B13.
Experimental Determination of Selectivity
The selectivity of HSD17B13 inhibitors is typically determined through a series of biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of the target protein and a panel of related off-target enzymes.
Biochemical Assay Protocol for HSD17B13 Inhibition
A common method for assessing HSD17B13 inhibition involves a mass spectrometry-based assay. This technique directly measures the enzymatic conversion of a substrate to its product.
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is incubated with its substrate (e.g., estradiol) and the necessary cofactor (NAD+).
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., BI-3231) is added to the enzyme-substrate mixture.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Quenching: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.
-
Product Quantification: The amount of product formed is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (the IC50 value) is calculated by plotting the product formation against the inhibitor concentration.
This protocol is then repeated for a panel of other HSD isoforms to determine the inhibitor's selectivity profile.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of an HSD17B13 inhibitor.
Caption: Workflow for HSD inhibitor selectivity profiling.
The Significance of Signaling Pathways
While a direct signaling pathway for HSD17B13 is not fully elucidated, its enzymatic activity influences lipid metabolism within the cell. The development of selective inhibitors like BI-3231 is crucial for probing these metabolic pathways without inadvertently affecting other cellular processes regulated by different HSD enzymes.
The following diagram depicts the logical relationship in the development and application of a selective HSD17B13 inhibitor.
Caption: Logic of selective HSD17B13 inhibition.
References
Head-to-Head Comparison of Hsd17B13 Inhibitors in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[2] This has spurred the development of various inhibitory modalities targeting Hsd17B13. This guide provides a head-to-head comparison of leading Hsd17B13 inhibitors, with a focus on their performance in primary hepatocytes, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the available quantitative data for different classes of Hsd17B13 inhibitors. It is important to note that this data is compiled from separate studies, and direct head-to-head experiments in the same primary hepatocyte system have not been published.
| Inhibitor Class | Example Compound(s) | Target | Potency (IC50) | Key Findings in Hepatocyte Models | Clinical Development Stage |
| Small Molecule Inhibitors | BI-3231 | Hsd17B13 enzyme activity | ~1 nM (human) | - Significantly decreased triglyceride accumulation in human and murine hepatocytes under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis.- Increased mitochondrial respiratory function.[5][6][7] | Preclinical[8] |
| INI-822 | Hsd17B13 enzyme activity | Not publicly disclosed | Preclinical studies showed it potently and selectively inhibits Hsd17B13, leading to improvements in markers of liver homeostasis in animal models.[9] | Phase 1 Clinical Trial[8][9] | |
| RNA Interference (RNAi) | ARO-HSD (GSK4532990) | Hsd17B13 mRNA | Not applicable | - Reduced Hsd17B13 mRNA and protein levels in the liver.[8] | Phase 1/2 Clinical Trial[8] |
| Rapirosiran (ALN-HSD-001) | Hsd17B13 mRNA | Not applicable | - Dose-dependent reduction in liver Hsd17B13 mRNA.[10] | Phase 1 Clinical Trial[10] | |
| AZD7503 | Hsd17B13 mRNA | Not applicable | Study to assess knockdown of hepatic Hsd17B13 mRNA.[11] | Phase 1 Clinical Trial[11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of Hsd17B13 inhibitors in primary hepatocytes.
Primary Hepatocyte Culture and Induction of Lipotoxicity
Primary hepatocytes are isolated from fresh liver tissue (human or mouse) via collagenase perfusion. Cells are then plated on collagen-coated plates and cultured in appropriate media. To mimic the cellular stress observed in NAFLD/NASH, lipotoxicity is often induced by treating the cultured hepatocytes with saturated fatty acids, such as palmitic acid.
Assessment of Triglyceride Accumulation
Intracellular triglyceride levels are a key indicator of steatosis. This can be quantified using commercially available triglyceride assay kits. Alternatively, lipid droplets can be visualized and quantified by staining with lipophilic dyes like Oil Red O or Bodipy, followed by imaging and analysis.
Measurement of Mitochondrial Function
Mitochondrial respiration can be assessed using techniques like Seahorse XF analysis, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. This provides insights into the effects of inhibitors on mitochondrial health and function.
Gene and Protein Expression Analysis
The knockdown of Hsd17B13 mRNA by RNAi therapeutics is quantified using quantitative real-time PCR (qRT-PCR). The reduction in Hsd17B13 protein levels is confirmed by Western blotting or mass spectrometry.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Experimental Workflow
Caption: General workflow for comparing Hsd17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Assessing the Specificity of Hsd17B13 Inhibitors in Liver Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) has emerged as a critical regulator of lipid metabolism within hepatocytes. Its association with the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions such as non-alcoholic steatohepatitis (NASH) and cirrhosis has positioned it as a promising therapeutic target. The development of specific inhibitors for Hsd17B13 is a key focus for therapeutic intervention. This guide provides a comparative assessment of Hsd17B13-IN-9 and other novel inhibitors, focusing on their specificity in liver cells, supported by available experimental data and detailed protocols.
Introduction to Hsd17B13
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its upregulation is observed in NAFLD patients, where it is thought to contribute to lipogenesis.[3][4] Conversely, genetic variants that result in a loss of Hsd17B13 function have been shown to be protective against the progression of chronic liver diseases, underscoring the therapeutic potential of its inhibition.[1][5]
Comparative Analysis of Hsd17B13 Inhibitors
While information on the specific compound "Hsd17B13-IN-94" is not publicly available, a similarly named inhibitor, Hsd17B13-IN-9 , has been identified. This guide will focus on the available data for Hsd17B13-IN-9 and compare it with other known inhibitors, including the well-characterized BI-3231 and INI-678 .
Quantitative Data Summary
The following table summarizes the available quantitative data for various Hsd17B13 inhibitors. Direct comparative studies on the specificity of Hsd17B13-IN-9 are limited in the public domain.
| Inhibitor | Target(s) | IC50 (Human Hsd17B13) | IC50 (Mouse Hsd17B13) | Selectivity Profile | Reference |
| Hsd17B13-IN-9 | Hsd17B13 | 0.01 µM | Not Available | Data not publicly available | WO2021003295 |
| BI-3231 | Hsd17B13 | 1 nM (Ki = 0.7 nM) | 13 nM | Good selectivity against Hsd17B11 | [6][7][8] |
| INI-678 | Hsd17B13 | Not Available | Not Available | Described as potent and selective | [1] |
| Antisense Oligonucleotides (ASOs) | Hsd17B13 mRNA | ~29 nM (in primary mouse hepatocytes after 72h) | ~29 nM (in primary mouse hepatocytes after 72h) | High specificity for Hsd17B13 mRNA | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor specificity. Below are generalized protocols based on published research for evaluating Hsd17B13 inhibition.
Protocol 1: Hsd17B13 Enzyme Inhibition Assay (Biochemical)
This protocol is adapted from methodologies used in the characterization of novel Hsd17B13 inhibitors.[10][11]
Objective: To determine the in vitro potency (IC50) of a test compound against purified Hsd17B13 enzyme.
Materials:
-
Recombinant human Hsd17B13 (expressed in Sf9 insect cells or E. coli)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrates: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test Compound (e.g., Hsd17B13-IN-9) dissolved in DMSO
-
Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the Hsd17B13 enzyme to each well (final concentration typically 50-100 nM).
-
Add the substrate (e.g., 10-50 µM Estradiol or LTB4) and NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., NAD-Glo™ to measure NADH production).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Hsd17B13 Activity Assay
This protocol assesses the inhibitory activity of a compound in a cellular context.
Objective: To measure the inhibition of Hsd17B13 activity in liver cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes.
-
Cell culture medium and supplements.
-
Test compound.
-
Substrate (e.g., palmitic acid to induce lipotoxicity).
-
Reagents for endpoint analysis (e.g., triglyceride quantification kit, cell viability assay).
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-24 hours).
-
Induce Hsd17B13 activity or a relevant cellular phenotype by adding a substrate (e.g., palmitic acid).
-
After incubation, lyse the cells and measure the desired endpoint. This could be:
-
Quantification of intracellular triglycerides.
-
Measurement of markers of liver injury (e.g., ALT, AST in the culture medium).
-
Assessment of cell viability.
-
-
Determine the effect of the inhibitor on the measured parameter and calculate the EC50 value if applicable.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the context of Hsd17B13 in liver cells and a typical workflow for inhibitor screening.
Caption: Hsd17B13's role in promoting lipogenesis in hepatocytes.
Caption: A typical workflow for screening Hsd17B13 inhibitors.
Conclusion
The development of specific Hsd17B13 inhibitors holds significant promise for the treatment of NAFLD and related liver diseases. While Hsd17B13-IN-9 shows high potency in biochemical assays, a comprehensive assessment of its specificity in liver cells requires further public data. In contrast, BI-3231 has been more extensively characterized and demonstrates good selectivity against its closest homolog, Hsd17B11, making it a valuable tool for preclinical studies. The provided protocols offer a framework for researchers to conduct their own comparative assessments of these and other emerging Hsd17B13 inhibitors. Future studies should focus on head-to-head comparisons of these compounds in relevant cellular and in vivo models to fully elucidate their therapeutic potential.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tocris.com [tocris.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
A Comparative Analysis of Hsd17B13 Inhibitors: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides a comparative analysis of the potency and selectivity of publicly disclosed Hsd17B13 inhibitors, supported by available experimental data.
Potency and Selectivity of Hsd17B13 Inhibitors
The development of potent and selective Hsd17B13 inhibitors is crucial to minimize off-target effects and achieve therapeutic efficacy. The following table summarizes the reported potency and selectivity of several Hsd17B13 inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity | Substrate(s) Used in Assay | Reference(s) |
| BI-3231 | Human Hsd17B13 | IC50: 1 nM, Ki: 1 nM | >10,000-fold vs HSD17B11 (IC50 > 10 µM) | Estradiol, Leukotriene B4 (LTB4), Retinol | [1][2][3] |
| Mouse Hsd17B13 | IC50: 14 nM, Ki: 13 nM | - | Estradiol | [1][2] | |
| Compound 32 | Human Hsd17B13 | IC50: 2.5 nM | >100-fold over other tested targets | Not specified | [4][5] |
| INI-822 | Human Hsd17B13 | low nM potency | >100-fold vs other HSD17B family members | Not specified | [3][6] |
| HSD17B13-IN-23 | Human Hsd17B13 | IC50: < 0.1 µM | Not specified | Estradiol | [5][7] |
| IC50: < 1 µM | Leukotriene B4 (LTB4) | [5][7] | |||
| Inipharm Exemplified Compound | His-tagged Hsd17B13 | IC50: ≤ 0.1 µM | Not specified | Estrone | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the characterization of Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
-
Enzyme: Purified, recombinant human or mouse Hsd17B13 is used.
-
Substrates: Common substrates include estradiol, leukotriene B4 (LTB4), or retinol.
-
Co-substrate: Nicotinamide adenine dinucleotide (NAD+) is an essential co-substrate for the dehydrogenase activity of Hsd17B13.
-
Assay Principle: The assay measures the conversion of the substrate by Hsd17B13. This can be monitored by various methods, such as measuring the production of the oxidized product (e.g., estrone from estradiol) via LC-MS or by detecting the formation of NADH, the reduced form of NAD+, often through a coupled enzymatic reaction that produces a luminescent or fluorescent signal.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the Hsd17B13 enzyme and NAD+.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation or NADH generation is quantified.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Hsd17B13 Cellular Assay
This assay assesses the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.
-
Cell Line: A human cell line, such as HEK293 or HepG2, is engineered to overexpress Hsd17B13.
-
Substrate: A cell-permeable substrate, such as estradiol, is added to the cell culture medium.
-
Procedure:
-
Cells expressing Hsd17B13 are seeded in multi-well plates.
-
The cells are treated with varying concentrations of the inhibitor.
-
The substrate is added to the medium.
-
After an incubation period, the amount of product released into the medium or within the cell lysate is measured, typically by LC-MS.
-
IC50 values are determined by analyzing the dose-dependent inhibition of substrate conversion.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways regulated by Hsd17B13 are still under investigation. However, current evidence suggests its involvement in lipid metabolism and inflammatory processes.
Caption: Putative signaling pathways involving Hsd17B13 in hepatocytes.
Caption: General workflow for the discovery and characterization of Hsd17B13 inhibitors.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. enanta.com [enanta.com]
- 3. inipharm.com [inipharm.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
Hsd17B13-IN-94: A Practical Reference for Screening Novel Inhibitors of a Key NASH Target
A comprehensive guide for researchers in drug discovery, this document outlines the utility of Hsd17B13-IN-94 as a reference compound in the quest for new inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This guide provides a comparative analysis of this compound with other known inhibitors, detailed experimental protocols for inhibitor screening, and visual representations of the enzyme's signaling pathway and a typical screening workflow.
Comparative Analysis of Hsd17B13 Inhibitors
This compound serves as a valuable benchmark for assessing the potency of newly discovered inhibitors. The following table summarizes the in vitro potency (IC50) of this compound and other notable inhibitors against Hsd17B13. This data, gathered from various sources, allows for a direct comparison of their inhibitory activities.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Hsd17B13 | 10 | Against 50 nM HSD17B13 enzyme.[1] |
| BI-3231 | human Hsd17B13 | 1 | Enzymatic assay.[2][3] |
| mouse Hsd17B13 | 13 | Enzymatic assay.[2] | |
| human Hsd17B13 (cellular) | 11 | HEK cells.[4] | |
| INI-822 | Hsd17B13 | - | Development candidate, specific IC50 not publicly disclosed.[5] |
| Pfizer Compound (Ex 100 pg 120) | Hsd17B13 | 65 | Stably expressed in HEK cells, measuring estrone levels.[6] |
| Inipharm Exemplified Compound | His-tagged Hsd17B13 | ≤ 100 | LC/MS-based estrone detection assays.[7] |
| HSD17B13-IN-21 | Hsd17B13 | < 100 (estradiol as substrate) | Enzymatic assay.[8] |
| Hsd17B13 | < 1000 (Leukotriene B3 as substrate) | Enzymatic assay.[8] | |
| HSD17B13-IN-23 | Hsd17B13 | < 100 (estradiol as substrate) | Enzymatic assay.[9] |
| Hsd17B13 | < 1000 (Leukotriene B3 as substrate) | Enzymatic assay.[9] | |
| HSD17B13-IN-101 | Hsd17B13 | < 100 (estradiol as substrate) | Enzymatic assay.[10] |
| Screening Hit 1 (precursor to BI-3231) | human Hsd17B13 | 1400 | Enzymatic assay with estradiol as substrate.[11][12] |
| human Hsd17B13 | 2400 | Enzymatic assay with retinol as substrate.[11] |
Hsd17B13 Signaling and Inhibition
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is known to catalyze the conversion of various substrates, including retinol to retinaldehyde, and is implicated in hepatic lipid metabolism.[13] The enzyme utilizes NAD+ as a cofactor in its catalytic cycle.[14] Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of chronic liver diseases, validating it as a therapeutic target.[13] Inhibitors of Hsd17B13, such as this compound, act by blocking the enzyme's active site, thereby preventing the metabolism of its substrates and mitigating downstream pathological effects.
Caption: Hsd17B13 enzymatic activity and inhibition.
Experimental Protocols for Inhibitor Screening
A variety of biochemical and cell-based assays can be employed to screen for and characterize new Hsd17B13 inhibitors, using this compound as a reference compound for comparison.
Biochemical NAD(P)H-Glo™ Luminescence Assay
This assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction. A decrease in the luminescent signal indicates inhibition of the enzyme.
Materials:
-
Purified recombinant human Hsd17B13
-
Substrate (e.g., β-estradiol or retinol)
-
NAD+ cofactor
-
Test compounds (including this compound as a positive control)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
384-well white assay plates
Protocol:
-
Prepare a solution of test compounds at various concentrations.
-
Add the test compounds and this compound to the assay plate.
-
Add a mixture of the substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 12 µM) to each well.[14]
-
Initiate the reaction by adding the purified Hsd17B13 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).[14]
-
Add the NAD(P)H-Glo™ Detection Reagent to each well.[14][15]
-
Incubate for 40-60 minutes at room temperature.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 values.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the conversion of retinol to retinaldehyde in cells overexpressing Hsd17B13.
Materials:
-
HEK293 cells
-
Hsd17B13 expression vector
-
All-trans-retinol
-
Test compounds
-
Cell lysis buffer
-
HPLC system for retinaldehyde quantification
Protocol:
-
Transfect HEK293 cells with the Hsd17B13 expression vector.[16]
-
Treat the transfected cells with various concentrations of test compounds and this compound.
-
Add all-trans-retinol (e.g., 5 µM) to the cell culture medium and incubate for a specific duration (e.g., 8 hours).[16]
-
Lyse the cells and collect the lysates.
-
Quantify the amount of retinaldehyde and retinoic acid produced using HPLC.[16]
-
Determine the inhibitory effect of the compounds on Hsd17B13's RDH activity.
RapidFire High-Throughput Mass Spectrometry (MS) Assay
This label-free method directly measures the conversion of a substrate to its product, offering high throughput and sensitivity.
Materials:
-
Purified Hsd17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)
-
NAD+ cofactor
-
Test compounds
-
RapidFire MS system
Protocol:
-
Perform the enzymatic reaction in a multi-well plate as described in the biochemical assay.
-
Quench the reaction at a specific time point.
-
Directly analyze the reaction mixture using the RapidFire MS system to quantify the substrate and product.
-
The system uses solid-phase extraction for rapid sample cleanup before injection into the mass spectrometer.[17]
-
Calculate the percent conversion and determine the IC50 values for the inhibitors.
Experimental Workflow for New Inhibitor Screening
The process of identifying and characterizing new Hsd17B13 inhibitors typically follows a structured workflow, starting from a high-throughput screen and progressing to more detailed characterization of the lead compounds. This compound can be used as a reference throughout this process.
Caption: A typical workflow for Hsd17B13 inhibitor screening.
By providing a standardized reference point, this compound facilitates the efficient and reproducible screening and characterization of novel Hsd17B13 inhibitors, accelerating the development of potential therapeutics for NASH and related liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 6. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-94
This document provides crucial safety and logistical information for the proper disposal of Hsd17B13-IN-94, a research compound investigated for its role as a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, the following procedures are based on best practices for handling similar research-grade chemical compounds.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, liquid solution) and local regulations.
Step 1: Decontamination of Labware
-
Glassware and Equipment: All labware that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) in a designated waste container. Collect the rinse solvent as hazardous waste.
-
Surfaces: Clean any contaminated surfaces with a suitable solvent and absorbent materials. Dispose of the cleaning materials as hazardous chemical waste.
Step 2: Management of Unused and Waste Material
-
Solid Waste:
-
Carefully collect any unused solid this compound and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
The container should be marked as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Final Disposal
-
Arrangement for Pickup: Store the sealed hazardous waste containers in a designated and secure area until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management.
III. Accidental Release Measures
In the event of a spill, follow these procedures immediately.[1]
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use absorbent materials to contain the spill.
-
Clean: Decontaminate the spill area as described in the decontamination section.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department.
IV. HSD17B13 Signaling and Experimental Workflow
HSD17B13 is an enzyme primarily located on lipid droplets in hepatocytes and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2] Inhibition of HSD17B13 is a therapeutic strategy being explored to mitigate liver disease progression.[3][4][5]
A typical experimental workflow for evaluating a chemical inhibitor like this compound involves several key stages, from initial compound handling to final data analysis and waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
